Eurycomalactone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZHNTIINXEO-MGBQOKOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177627 | |
| Record name | Eurycomalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-24-0 | |
| Record name | Eurycomalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eurycomalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eurycomalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Eurycomalactone: A Technical Whitepaper on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia, has demonstrated significant cytotoxic and anti-cancer properties across a range of cancer cell lines. This document provides a detailed technical overview of its molecular mechanisms. The primary modes of action involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways, most notably the AKT/NF-κB and β-catenin pathways. Furthermore, this compound has been shown to enhance the chemosensitivity of cancer cells to conventional drugs like cisplatin. This whitepaper consolidates the current understanding of this compound's anti-cancer activities, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling cascades it perturbs.
Core Anti-Cancer Mechanisms
This compound exerts its anti-neoplastic effects through a multi-pronged attack on cancer cell proliferation and survival. The principal mechanisms identified are:
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death. This is achieved by activating pro-apoptotic proteins such as caspase-3 and Poly (ADP-ribose) polymerase (PARP), while simultaneously reducing the expression of anti-apoptotic proteins like Bcl-xL and survivin. In silico analyses further suggest that this compound may directly interact with and inhibit key apoptosis-related proteins like Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate reductase (DHFR).
-
Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, thereby inhibiting cell division and proliferation. In non-small cell lung cancer (NSCLC) cells, this compound induces a G2/M phase arrest by downregulating cyclin B1 and CDK1/2. In contrast, in hepatocellular carcinoma (HCC) cells, it causes a G0/G1 phase arrest, characterized by the downregulation of CDK4 and CDK6.
-
Inhibition of Pro-Survival Signaling Pathways: A crucial aspect of this compound's mechanism is its ability to suppress key signaling pathways that are constitutively active in many cancers. It notably inhibits the phosphorylation and activation of AKT and NF-κB, which are central to cell growth and survival. More recently, it has been shown to down-regulate the 5'tRFAla/DVL/β-catenin pathway in HCC.
-
Chemosensitization and DNA Repair Inhibition: this compound enhances the efficacy of standard chemotherapeutic agents. For instance, it increases the sensitivity of NSCLC cells to cisplatin. This is partly explained by its ability to delay the repair of DNA double-strand breaks induced by treatments like radiation, making cancer cells more vulnerable.
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.73 | |
| Calu-1 | Non-Small Cell Lung Cancer | Not specified, but active | |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | |
| MCF-7 | Breast Cancer | Active, specific value not stated | |
| Colon 26-L5 | Colon Cancer | 0.70 | |
| B16-BL6 | Melanoma | 0.59 | |
| LLC | Lewis Lung Carcinoma | 0.78 |
Signaling Pathway Analysis
This compound's mechanism of action is intrinsically linked to its ability to interfere with crucial intracellular signaling pathways that promote cancer cell survival and proliferation.
Inhibition of the AKT/NF-κB Pathway
The PI3K/AKT/NF-κB pathway is a cornerstone of cancer cell survival, promoting proliferation and inhibiting apoptosis. This compound has been shown to effectively disrupt this cascade. In NSCLC cells, it suppresses the phosphorylation of AKT at Ser473 and the phosphorylation of the NF-κB p65 subunit at Ser536. This inactivation prevents NF-κB from translocating to the nucleus and activating the transcription of its target genes, which include anti-apoptotic proteins like Bcl-xL and survivin. This inhibitory action not only induces apoptosis directly but also reverses cisplatin resistance, a phenomenon often linked to high AKT/NF-κB activity.
Eurycomalactone: A Technical Review of Its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Eurycomalactone is a C-19 quassinoid diterpenoid isolated from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia.[1] As a member of the quassinoid family, which is known for a range of bioactivities, this compound has demonstrated significant cytotoxic and anticancer effects across various cancer cell lines.[2][3] Its potential as a chemotherapeutic agent is underscored by its ability to induce programmed cell death, or apoptosis, in cancer cells, often at low micromolar concentrations. This technical guide provides a comprehensive review of the existing literature on the anticancer activity of this compound, focusing on its mechanism of action, summarizing key quantitative data, and detailing the experimental protocols used in its evaluation.
Mechanism of Action: Induction of Apoptosis via Signaling Pathway Modulation
The primary anticancer mechanism of this compound is the induction of apoptosis.[1][[“]] This is achieved through the modulation of critical cell signaling pathways that regulate cell survival and proliferation.
Inhibition of the AKT/NF-κB Signaling Pathway
A key mechanism of action for this compound is the inactivation of the Protein Kinase B (AKT)/Nuclear Factor-κB (NF-κB) signaling pathway.[5] This pathway is crucial for cell growth and survival and is often constitutively active in many cancers, contributing to chemoresistance.[5][6]
This compound treatment has been shown to suppress the phosphorylation of both AKT (at Ser473) and NF-κB (at p65 Ser536) in non-small cell lung cancer (NSCLC) cells.[5][6] The inactivation of NF-κB, a key transcription factor, leads to the downregulation of its anti-apoptotic target genes, such as Bcl-xL and survivin.[5][6] Concurrently, this process promotes the activation of pro-apoptotic proteins like caspase-3 and Poly (ADP-ribose) polymerase (PARP).[5][6] This dual action effectively shifts the cellular balance towards apoptosis, leading to cancer cell death. Furthermore, by inhibiting the AKT/NF-κB pathway, this compound has been shown to enhance the chemosensitivity of NSCLC cells to cisplatin.[5]
Figure 1: this compound's inhibition of the AKT/NF-κB pathway.
Other Potential Mechanisms
In silico molecular docking studies have suggested that this compound may also exert its anticancer effects by targeting Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR).[1][7] Inhibition of these proteins could contribute to the observed apoptotic cell death.[7] Additionally, studies on related quassinoids suggest that modulation of other pathways, such as the Wnt/β-catenin and MAPK pathways, could also be involved.[8][9]
In Vitro Anticancer Activity
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is consistently reported in the low micromolar range for this compound.[10]
Summary of IC50 Values
The following table summarizes the reported IC50 values for this compound against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Cervical | HeLa | 1.60 ± 0.12 | [1][7] |
| Colorectal | HT-29 | 2.21 ± 0.049 | [1][7] |
| Ovarian | A2780 | 2.46 ± 0.081 | [1][7] |
| Lung | A-549 | 0.73 - 23.25 | [7][11] |
| Breast | MCF-7 | ~23.25 | [7][11] |
| Leukemia | P388 (Murine) | Reported Active | [7][8] |
| Epidermoid | KB | Reported Active | [7][8] |
| Colon | 26-L5 (Murine) | 0.70 | [7] |
| Melanoma | B16-BL6 (Murine) | 0.59 | [7] |
| Lung | LLC (Murine) | 0.78 | [7] |
Note: The potency of a cytotoxic compound is generally considered significant if its IC50 value is less than 20-50 µM.[7][12]
Key Experimental Protocols
The evaluation of this compound's anticancer activity involves a series of standardized in vitro assays. Below are the detailed methodologies for the core experiments cited in the literature.
References
- 1. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound switched hepatocellular carcinoma cells into quiescence through 5’tRFAla/DVL/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajbs.scione.com [ajbs.scione.com]
in vitro cytotoxicity of eurycomalactone on various cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of eurycomalactone, a quassinoid derived from Eurycoma longifolia, on various cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.73 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | Not specified, but cytotoxic effects observed | [2] |
| MCF-7 | Breast Cancer | Not specified, but cytotoxic effects observed | [3] |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | [3] |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [3] |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [3] |
| 26-L5 | Colon Cancer | 0.70 | [1] |
| B16-BL6 | Melanoma | 0.59 | [1] |
| LLC | Lewis Lung Carcinoma | 0.78 | [1] |
| P388 | Murine Lymphocytic Leukemia | Not specified, but cytotoxic effects observed | [3] |
| KB | Epidermoid Carcinoma | Not specified, but cytotoxic effects observed | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the AKT/NF-κB Signaling Pathway
A primary mechanism of this compound's action is the inactivation of the AKT/NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and resistance to chemotherapy.[4] this compound has been shown to inhibit the phosphorylation of both AKT and the p65 subunit of NF-κB. This inhibition leads to a downstream decrease in the expression of anti-apoptotic proteins such as Bcl-xL and survivin, thereby sensitizing cancer cells to apoptosis.[2]
Induction of the Intrinsic Apoptosis Pathway
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of the Bcl-2 family of proteins. While the specific effects of this compound on all Bcl-2 family members are not fully elucidated, related compounds from Eurycoma longifolia have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.
Cell Culture
-
Cell Lines: A549, Calu-1, MCF-7, HeLa, HT-29, A2780, and other relevant cell lines are maintained in their respective recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assessment (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound at the desired concentrations for the specified time.
-
Staining: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Add Hoechst 33342 staining solution (1 µg/mL in PBS) and incubate for 10-15 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.
This technical guide consolidates current knowledge on the in vitro cytotoxicity of this compound. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community to facilitate further investigation into the therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 4. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Eurycomalactone: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycomalactone, a C19 quassinoid, is a bioactive compound of significant interest within the scientific community, primarily due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and an examination of its known signaling pathways.
Natural Sources and Abundance
The primary natural source of this compound is the plant Eurycoma longifolia Jack, a member of the Simaroubaceae family.[1] This plant, commonly known as Tongkat Ali or Pasak Bumi, is native to Southeast Asian countries, including Malaysia, Indonesia, and Vietnam. This compound is one of many quassinoids found in various parts of the plant, with the roots being the most significant source.[1]
While the quantification of eurycomanone, another major quassinoid in E. longifolia, is more extensively reported, data on this compound concentrations is also available. The abundance of these compounds can vary based on the geographical origin and age of the plant.
Table 1: Abundance of this compound and Related Quassinoids in Eurycoma longifolia
| Plant Part | Compound | Concentration Range (% w/w of dry extract) | Analytical Method | Reference(s) |
| Root | This compound | Not explicitly quantified in most studies, but identified as a potent NF-κB inhibitor. | HPLC-DAD, LC-MS/MS | [2] |
| Root | Eurycomanone | 0.8% - 1.5% | HPLC | |
| Root (from 5-year-old tree) | Eurycomanone | ~0.21% (2.1 mg/g dry weight) | HPLC | [3] |
| Cell Suspension Culture (14 days) | Eurycomanone | ~0.17% (1.7 mg/g dry weight) | HPLC | [3] |
| Stem | Eurycomanone | Lower than in roots, specific percentages vary. | UPLC | [4] |
| Leaves | Eurycomanone | Generally not detected in young plants. | UPLC |
Experimental Protocols
Extraction of this compound from Eurycoma longifolia Roots
This protocol outlines a general procedure for the extraction of quassinoids, including this compound, from the roots of E. longifolia.
Materials:
-
Dried and powdered roots of Eurycoma longifolia
-
Methanol or Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried, powdered roots of E. longifolia with 95% ethanol at room temperature. Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is typically enriched with quassinoids, including this compound. Concentrate this fraction for further purification.
Isolation and Purification of this compound
Further purification of the this compound-containing fraction is achieved through chromatographic techniques.
Materials:
-
Concentrated ethyl acetate fraction
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a C18 column
-
Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)
Procedure:
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and subject them to further purification using a Sephadex LH-20 column with methanol as the eluent.
-
Final purification can be achieved by preparative or semi-preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of acetonitrile and water.
Quantification of this compound by HPLC-DAD
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 15:85 (v/v) acetonitrile:water.[3]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 5-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the standards and samples under the specified chromatographic conditions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Signaling Pathways and Bioactivity Assessment
This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[2][6] Its mechanism of action also involves the upstream AKT signaling pathway.
Inhibition of the AKT/NF-κB Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation of AKT, which in turn prevents the activation of NF-κB. This leads to the suppression of downstream target genes involved in cell proliferation and survival.
References
- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing product adulteration of Eurycoma longifolia (Tongkat Ali) herbal medicinal product using DNA barcoding and HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Eurycomalactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of eurycomalactone, a bioactive quassinoid found in Eurycoma longifolia. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further investigation.
I. Extraction of this compound from Eurycoma longifolia
The initial step in isolating this compound involves extracting the compound from the plant material, typically the roots. Various methods have been employed, with solvent extraction being the most common.
A. Conventional Solvent Extraction
This method utilizes organic solvents or water to extract a broad range of phytochemicals, including this compound.
Protocol 1: Ethanolic Extraction
-
Preparation of Plant Material: Air-dry the roots of Eurycoma longifolia and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous agitation for 24 hours.
-
Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with 95% ethanol at 55-60°C for 18 hours[1].
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Water Extraction
-
Preparation of Plant Material: Use air-dried and powdered roots of Eurycoma longifolia.
-
Extraction:
-
Filtration and Concentration:
-
Filter the hot extract to remove particulate matter.
-
Concentrate the aqueous extract using a rotary evaporator or freeze-dryer to obtain the crude water extract.
-
-
Storage: Store the dried extract in a desiccator at room temperature.
B. Pressurized Liquid Extraction (PLE)
PLE is a more rapid and efficient extraction method that utilizes elevated temperatures and pressures.
Protocol 3: Pressurized Water Extraction
-
Sample Preparation: Mix 2 g of dried, ground Eurycoma longifolia root powder with an equal amount of diatomaceous earth and load it into a 34 mL stainless steel extraction cell[3].
-
Extraction Parameters:
-
Set the extraction temperature to 106°C.
-
Set the pressure to 870 psi.
-
Use a static extraction time of 30 minutes[4].
-
Use water as the extraction solvent.
-
-
Collection: The extract is automatically filtered and collected.
-
Storage: Store the collected extract at -20°C prior to analysis or purification[4].
Table 1: Comparison of Extraction Methods and Parameters
| Parameter | Conventional Ethanolic Extraction | Conventional Water Extraction | Pressurized Liquid Extraction (PLE) |
| Solvent | 95% Ethanol | Distilled Water | Water |
| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:20 (w/v)[2] | Not explicitly defined |
| Temperature | Room Temperature or 55-60°C[1] | Reflux temperature | 106°C[4] |
| Time | 24 hours (maceration) or 18 hours (Soxhlet)[1] | 3 hours (2h + 1h)[2] | 30 minutes[4] |
| Pressure | Atmospheric | Atmospheric | 870 psi[4] |
II. Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound. The following protocol is a comprehensive approach adapted from methods used for the purification of related quassinoids[1][5].
Protocol 4: Multi-Step Purification of this compound
-
Degreasing of the Crude Extract:
-
Dissolve the crude ethanol or water extract in a suitable solvent (e.g., methanol-water mixture).
-
Perform liquid-liquid partitioning against petroleum ether in a separatory funnel.
-
Repeat the partitioning three times to remove non-polar compounds like fats and pigments.
-
Discard the petroleum ether phase and retain the polar phase.
-
-
Solvent Partitioning for Quassinoid Enrichment:
-
Further partition the degreased extract with ethyl acetate.
-
Repeat the ethyl acetate extraction three to four times.
-
Combine the ethyl acetate fractions, which will be enriched with quassinoids, including this compound.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel (230-400 mesh) column.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 4:1, progressing to 3:2, 2:3, and 1:4)[1].
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and visualizing with a UV lamp (254 nm) and/or a suitable staining reagent.
-
Pool the fractions containing this compound based on the TLC profile.
-
-
Further Purification by Macroporous Resin Chromatography (Optional):
-
For further purification, especially from aqueous extracts, macroporous resin chromatography can be employed.
-
Use a resin such as HPD100[2].
-
Load the sample onto the column at a concentration of approximately 0.25 g/mL and a flow rate of 3 bed volumes per hour (BV/h)[2].
-
Wash the column with water to remove highly polar impurities.
-
Elute the bound compounds with a stepwise or gradient of ethanol (e.g., 30% ethanol) at a flow rate of 3 BV/h[2].
-
Collect and analyze fractions for the presence of this compound.
-
-
Crystallization:
-
Concentrate the purified fractions containing this compound.
-
Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol).
-
Allow the solution to cool slowly to induce crystallization. The addition of a small amount of a non-polar solvent like petroleum ether can aid in crystallization[1][5].
-
Collect the crystals by filtration and wash them with a cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Table 2: Summary of Purification Steps and Parameters
| Step | Method | Solvents/Materials | Key Parameters |
| Degreasing | Liquid-Liquid Partitioning | Petroleum Ether | 3 repetitions |
| Enrichment | Liquid-Liquid Partitioning | Ethyl Acetate | 3-4 repetitions |
| Primary Purification | Silica Gel Column Chromatography | Silica Gel, n-Hexane, Ethyl Acetate | Gradient elution |
| Secondary Purification | Macroporous Resin Chromatography | HPD100 Resin, Water, Ethanol | Stepwise or gradient elution[2] |
| Final Purification | Crystallization | Ethanol, Petroleum Ether | Slow cooling[1][5] |
III. Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in extracts and purified samples.
Protocol 5: HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is common[6].
-
Detection Wavelength: this compound can be detected at approximately 254 nm[6].
-
Quantification: Create a calibration curve using a certified reference standard of this compound to quantify the amount in the samples.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, particularly the NF-κB pathway, which is crucial in inflammation and cancer.
Caption: this compound's inhibition of the NF-κB signaling pathway.
This compound has also been implicated in inducing apoptosis and cell cycle arrest in cancer cells.
Caption: this compound's induction of apoptosis and cell cycle arrest.
B. Experimental Workflows
The following diagrams illustrate the workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. CN103408564B - The extraction and purification process of eurycomanone in Tongkat Ali plant - Google Patents [patents.google.com]
- 2. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103408564A - Process for extracting and purifying eurycomanone from Eurycoma longifolia plants - Google Patents [patents.google.com]
- 6. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols: Eurycomalactone Synthesis and Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycomalactone, a C19 quassinoid isolated from the roots and stems of Eurycoma longifolia, has garnered significant interest within the scientific community due to its potent biological activities.[1][2][3] Primarily recognized for its cytotoxic effects against various cancer cell lines, this compound has demonstrated potential as a lead compound in the development of novel anticancer therapeutics.[4][5] These application notes provide an overview of the current understanding of this compound, including its biological activities and proposed mechanisms of action. While a total synthesis of this compound has not yet been reported in the literature, this document outlines hypothetical synthetic and derivatization strategies based on established methodologies for other complex quassinoids. Detailed protocols for relevant biological assays are also provided to facilitate further research and drug discovery efforts.
Biological Activity and Mechanism of Action
This compound exhibits significant in vitro anticancer activity against a range of cancer cell lines, including cervical (HeLa), colorectal (HT-29), and ovarian (A2780) cancer cells.[4] Its cytotoxic effects are often observed in the low micromolar range, highlighting its potential as a potent anticancer agent.
Mechanism of Action:
The primary mechanism of action of this compound is believed to be the induction of apoptosis (programmed cell death) in cancer cells.[5] In silico and in vitro studies suggest that this compound may exert its effects through the inhibition of key proteins involved in cancer cell survival and proliferation, including:
-
Tumor Necrosis Factor-alpha (TNF-α): this compound is predicted to have a good binding affinity to TNF-α, a cytokine involved in systemic inflammation and the acute phase response.[4]
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR, an enzyme crucial for the synthesis of nucleic acids, can lead to the disruption of DNA replication and cell death.[4][5]
The pro-apoptotic activity of this compound is characterized by morphological changes in cancer cells, such as chromatin condensation and the formation of apoptotic bodies.[5]
Quantitative Biological Data
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 1.60 ± 0.12 | [4] |
| HT-29 (Colorectal Cancer) | 2.21 ± 0.049 | [4] | |
| A2780 (Ovarian Cancer) | 2.46 ± 0.081 | [4] |
Proposed Synthesis and Derivatization Strategies
As of the current literature, a total chemical synthesis of this compound has not been published. The structural complexity of quassinoids presents a significant synthetic challenge.[6] However, strategies employed for the synthesis of other quassinoids, such as quassin, can provide a framework for a proposed synthetic approach to this compound.[7]
Hypothetical Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound would likely involve the disconnection of the tetracyclic core into simpler, more readily available starting materials. Key strategies would include:
-
Late-stage oxidation: Introducing the various oxygen functionalities at later stages of the synthesis.
-
Annulation reactions: To construct the fused ring system.
-
Stereoselective control: To establish the multiple stereocenters present in the molecule.
Caption: Hypothetical retrosynthetic analysis of this compound.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Systematic derivatization of the this compound scaffold is crucial for understanding its structure-activity relationships and for optimizing its therapeutic properties. Key positions for modification would include:
-
Hydroxyl Groups: Esterification or etherification of the hydroxyl groups could modulate solubility and cell permeability.
-
Lactone Ring: Modification of the lactone ring could influence the compound's stability and reactivity.
-
Enone System: Alterations to the α,β-unsaturated ketone in ring A could impact its Michael acceptor capabilities and interaction with biological targets.
Caption: Proposed derivatization workflow for SAR studies of this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from studies evaluating the anticancer effects of this compound.[4]
1. Cell Culture:
- Culture human cancer cell lines (e.g., HeLa, HT-29, A2780) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to attach overnight.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
- Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
4. Cell Fixation and Staining:
- After incubation, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
- Wash the plates five times with slow-running tap water and allow them to air dry.
- Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
- Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air dry completely.
5. Measurement and Analysis:
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Shake the plates for 5 minutes on a shaker.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Analysis by Hoechst 33342 Staining
This protocol is based on methods used to assess apoptosis induced by this compound.[5]
1. Cell Culture and Treatment:
- Seed cells on sterile glass coverslips in 6-well plates and allow them to attach overnight.
- Treat the cells with different concentrations of this compound for the desired time period (e.g., 24, 48 hours).
2. Cell Fixation:
- Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
3. Staining:
- Add Hoechst 33342 staining solution (1 µg/mL in PBS) to the fixed cells and incubate for 10 minutes at room temperature in the dark.
- Wash the cells three times with PBS.
4. Microscopy:
- Mount the coverslips on microscope slides using a mounting medium.
- Observe the cells under a fluorescence microscope using a UV filter.
- Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.
5. Quantification:
- Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H24O6 | CID 441793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quassinoid - Wikipedia [en.wikipedia.org]
- 4. preprints.org [preprints.org]
- 5. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses and biological profiling of quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Eurycomalactone Bioactivity Assays
Introduction
Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia Jack, has garnered significant interest within the research and drug development community.[1] Preclinical studies have identified it as a potent bioactive compound with a range of pharmacological effects, primarily demonstrating strong cytotoxic activity against various cancer cell lines and significant anti-inflammatory properties.[2][3] Its mechanism of action often involves the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways such as NF-κB.[1][[“]]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the bioactivity of this compound. The described methods cover its anticancer and anti-inflammatory effects, and extend to potential impacts on steroidogenesis, providing a framework for comprehensive preclinical evaluation.
Data Presentation: Summary of this compound Cytotoxicity
The cytotoxic potential of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below for comparative analysis.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | [2][5][6] |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [2][5][6] |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [2][5][6] |
| A549 | Non-Small Cell Lung Cancer | Potent Cytotoxicity Reported | [1][2] |
| Calu-1 | Non-Small Cell Lung Cancer | Potent Cytotoxicity Reported | [1] |
| MCF-7 | Breast Cancer | Potent Cytotoxicity Reported | [1][2][7] |
Application Note 1: Assessing Anticancer Bioactivity
This compound consistently demonstrates potent anticancer effects by decreasing cell viability and inducing apoptosis.[1][[“]] The following protocols outline key assays to quantify its cytotoxic and pro-apoptotic activity.
Experimental Workflow: Anticancer Activity Assessment
Caption: Workflow for evaluating the anticancer properties of this compound.
Protocol 1.1: Cell Viability and Cytotoxicity Assay (Sulforhodamine B)
This protocol, adapted from methods used to evaluate this compound's effects on various cancer cell lines, quantifies cell density based on the measurement of cellular protein content.[5][6][8]
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader (515 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a solvent control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 1.2: Apoptosis Induction Assay (Hoechst 33342 Staining)
This morphological assay visualizes apoptosis through nuclear condensation and fragmentation.[8][9][10]
Materials:
-
Cells seeded on glass coverslips in 6- or 12-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seeding and Treatment: Seed cells on coverslips and allow them to attach overnight. Treat cells with this compound (e.g., at its IC₅₀ and 5x IC₅₀ concentrations) for 24, 48, and 72 hours.[8][10]
-
Fixation: Wash the cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.[9]
-
Washing: Wash the cells twice with PBS.
-
Staining: Add Hoechst 33342 solution and incubate for 10-15 minutes in the dark at room temperature.[8][9]
-
Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using a suitable mounting medium.
-
Visualization: Observe the slides under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.[8][11]
-
Quantification: Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.[8]
Application Note 2: Evaluating Anti-inflammatory Bioactivity
This compound has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[1][12][13] It also suppresses the production of inflammatory mediators like nitric oxide (NO).[3][14]
Signaling Pathway: this compound Inhibition of AKT/NF-κB
References
- 1. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Eurycomalactone in Animal Models: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia Jack, has garnered significant interest for its potential therapeutic applications. Primarily recognized for its cytotoxic and anti-inflammatory properties, this compound is a promising candidate for further investigation in preclinical animal models. In vitro studies have demonstrated its efficacy against various cancer cell lines, including non-small cell lung cancer, and its ability to modulate key signaling pathways, notably the NF-κB and AKT pathways. While comprehensive in vivo data for isolated this compound remains limited, this document provides detailed application notes and adaptable protocols based on studies of Eurycoma longifolia extracts and its major quassinoid, eurycomanone. These protocols can serve as a foundational framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Key Signaling Pathways
This compound is known to modulate critical signaling pathways involved in cancer progression and inflammation. The primary pathway of interest is the NF-κB pathway, which is a key regulator of inflammation and cell survival. Additionally, the AKT signaling pathway, which is crucial for cell growth and proliferation, has been shown to be affected by this compound. In the broader context of Eurycoma longifolia extracts, the JAK/STAT pathway has also been implicated in its anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Eurycoma longifolia extracts and eurycomanone. These values can serve as a reference for designing dose-response studies for this compound.
Table 1: In Vivo Anti-Cancer Activity of Eurycoma longifolia Preparations
| Compound/Extract | Animal Model | Cell Line | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| TAF273 Extract | Nude Mice | K-562 (CML) | 50 mg/kg/day | Intraperitoneal | Significant (P=0.024) | [1] |
| Eurycomanone | Nude Mice | HepG2 | 17 mg/kg/day | Intraperitoneal | 50 | [2] |
| SQ40 Extract | Nude Mice | LNCaP | 5 & 10 mg/kg | Intraperitoneal | Significant | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of Eurycoma longifolia Extract
| Extract | Animal Model | Assay | Dosage | Administration Route | Effect | Reference |
| Methanolic Extract | Mice | Carrageenan-induced paw edema | 200 & 400 mg/kg | Oral | Comparable to diclofenac | [4] |
| Ethanolic Extract | Rats | Carrageenan-induced paw edema | 300, 600, 1200 mg/kg | Oral | Significant inhibition | [5] |
| Alkaloid Enriched Extract | Mice | LPS-induced septic shock | 25, 50, 100 mg/kg | Oral | Dose-dependent protection from mortality |
Experimental Protocols
The following are detailed protocols adapted from published in vivo studies on Eurycoma longifolia extracts and eurycomanone. It is critical to note that these protocols will require optimization for dose, vehicle, and administration schedule when using purified this compound.
Protocol 1: Xenograft Model for Anti-Cancer Activity
This protocol is adapted from a study investigating the anti-tumor activity of an Eurycoma longifolia extract (TAF273) on a human chronic myelocytic leukemia (K-562) xenograft model in nude mice[1].
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on the growth of subcutaneously implanted human cancer cells in an immunodeficient mouse model.
Materials:
-
Animal Model: 6-8 week old male athymic nude mice (nu/nu).
-
Cell Line: Human cancer cell line of interest (e.g., K-562, A549).
-
Test Article: this compound (purity >95%).
-
Vehicle: A suitable vehicle for solubilizing this compound (e.g., 10% DMSO in saline, 0.5% carboxymethylcellulose).
-
Positive Control: A standard chemotherapeutic agent for the chosen cell line (e.g., Imatinib for K-562).
-
Anesthetic: Isoflurane or a ketamine/xylazine cocktail.
-
Equipment: Calipers, sterile syringes and needles, animal balance, cell culture supplies.
Workflow:
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS or serum-free media at a concentration of 1 x 107 cells/100 µL.
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.
-
Randomization and Grouping: When the average tumor volume reaches approximately 100 mm³, randomly divide the mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control
-
-
Treatment Administration: Prepare fresh formulations of this compound and the positive control daily. Administer the treatments via the chosen route (e.g., intraperitoneal injection) at the predetermined dosage and schedule (e.g., daily for 21-30 days).
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period. Observe the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This protocol is based on a study that evaluated the anti-inflammatory effects of a methanolic extract of Eurycoma longifolia in mice[4].
Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit acute inflammation induced by carrageenan in the mouse paw.
Materials:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Test Article: this compound.
-
Vehicle: Appropriate solvent for this compound.
-
Phlogistic Agent: 1% w/v carrageenan solution in sterile saline.
-
Positive Control: Diclofenac sodium or Indomethacin (10 mg/kg).
-
Equipment: Plethysmometer or digital calipers, syringes and needles.
Workflow:
Procedure:
-
Animal Preparation: Fast the mice for 12 hours before the experiment with free access to water.
-
Grouping and Dosing: Randomly divide the mice into treatment groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control Administer the respective treatments orally or via intraperitoneal injection.
-
-
Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in investigating the in vivo therapeutic potential of this compound. While direct in vivo studies on this specific quassinoid are currently lacking, the methodologies adapted from research on Eurycoma longifolia extracts and eurycomanone provide a solid foundation for initiating such studies. It is imperative that future research focuses on elucidating the in vivo efficacy, pharmacokinetics, and safety profile of purified this compound to fully realize its therapeutic promise.
References
- 1. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The In Vitro and In Vivo Anti-Cancer Activities of a Standardized Quassinoids Composition from Eurycoma longifolia on LNCaP Human Prostate Cancer Cells | PLOS One [journals.plos.org]
- 4. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory, Antinociceptive, Antipyretic, and Gastroprotective Effects of Eurycoma longifolia Jack Ethanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Eurycomalactone Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycomalactone, a quassinoid compound isolated from the plant Eurycoma longifolia, has demonstrated significant potential as a therapeutic agent, exhibiting both anticancer and anti-inflammatory properties.[1][2] In vitro studies have shown its efficacy in inducing apoptosis and inhibiting key signaling pathways in various cancer cell lines.[1][2] These application notes provide detailed protocols for testing the effects of this compound in a cell culture setting, focusing on cytotoxicity and apoptosis assays.
Data Presentation
The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. This data provides a crucial reference for selecting appropriate cell lines and concentration ranges for future investigations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed strong cytotoxic activity | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed decreased viability | [1] |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | [3] |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [3] |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[6][7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up appropriate controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire data and analyze the quadrants to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro testing.
Caption: General experimental workflow for testing this compound effects.
Caption: this compound inhibits the AKT/NF-κB signaling pathway.
Caption: this compound induces apoptosis through multiple mechanisms.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis and the inhibition of pro-survival signaling pathways.[1] Studies have shown that this compound can suppress the activation of the AKT/NF-κB signaling pathway.[1][2] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and survivin, and the activation of pro-apoptotic proteins like caspase-3 and PARP.[1] Furthermore, in silico molecular docking studies suggest that this compound may also target and inhibit Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR), both of which are implicated in cell proliferation and survival.[3] The multifaceted mechanism of action of this compound makes it a promising candidate for further investigation in cancer therapy.
References
- 1. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Eurycomalactone in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurycomalactone is a naturally occurring quassinoid derived from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia.[1][2] As a bioactive compound, it has garnered significant interest in the field of drug discovery due to its potent cytotoxic, anti-inflammatory, and potential anti-malarial properties.[3][4] This document provides detailed application notes on its use as a research tool and potential therapeutic agent, summarizes key quantitative data, and offers standardized protocols for its experimental evaluation.
Application Notes
Anti-Cancer Drug Discovery
This compound has demonstrated significant potential as a lead compound in oncology research. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways in various cancer cell lines.[5][[“]]
Mechanism of Action:
-
Inhibition of NF-κB Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, with a reported IC50 value of 0.5 μM.[7][8][9] NF-κB is a crucial transcription factor that promotes cell survival, proliferation, and inflammation, and is often constitutively active in cancer cells.
-
Suppression of AKT Signaling: The compound inhibits the activation of the AKT/NF-κB signaling cascade, a key pathway that regulates cell survival and resistance to chemotherapy.[5][7]
-
Induction of Apoptosis: By inhibiting pro-survival pathways, this compound effectively induces apoptosis.[5] It has also been shown to cause cell cycle arrest at the G2/M phase, enhancing radiosensitivity in non-small cell lung cancer (NSCLC) cells.[7]
-
Protein Synthesis Inhibition: this compound also functions as a protein synthesis inhibitor, depleting short-lived proteins crucial for cancer cell proliferation, such as cyclin D1.[7][8][9]
-
Potential DHFR and TNF-α Inhibition: In silico molecular docking studies predict that this compound has a good binding affinity for Dihydrofolate reductase (DHFR) and Tumor Necrosis Factor-alpha (TNF-α), two important targets in cancer therapy.[10][11][12] Inhibition of DHFR can halt the synthesis of DNA and RNA, leading to cancer cell death.
Therapeutic Applications:
-
Broad-Spectrum Cytotoxicity: this compound exhibits potent cytotoxic effects against a wide array of human cancer cell lines, including lung, colon, breast, ovarian, cervical, and melanoma cells.[13]
-
Chemosensitization: It has been shown to enhance the chemosensitivity of NSCLC cells to cisplatin, a commonly used chemotherapeutic agent, by inhibiting cisplatin-induced activation of the AKT/NF-κB pathway.[5][7]
Anti-Inflammatory Research
The potent inhibitory effect of this compound on the NF-κB pathway makes it a valuable tool for investigating inflammatory processes and a potential candidate for anti-inflammatory drug development.[3]
Mechanism of Action:
-
NF-κB Inhibition: As a primary regulator of inflammation, the inhibition of NF-κB by this compound blocks the transcription of numerous pro-inflammatory genes.[7][8]
-
Downregulation of Adhesion Molecules: this compound inhibits the TNF-α-induced expression of endothelial adhesion molecules such as VCAM-1, ICAM-1, and E-selectin at a post-transcriptional level.[9] This action can prevent the recruitment of leukocytes to sites of inflammation.
Anti-Malarial Research
Quassinoids isolated from Eurycoma longifolia, including this compound, have shown anti-malarial activity.[4][14] While this area is less explored compared to its anti-cancer properties, it represents a potential avenue for further investigation in infectious disease research.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and in silico binding affinities.
Table 1: In Vitro Cytotoxicity and Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | IC50 Value (µM) | Reference |
| NF-κB Inhibition | Reporter Gene Assay | 0.5 | [7][8][9] |
| VCAM-1 Expression | Flow Cytometry | 0.54 | [9] |
| ICAM-1 Expression | Flow Cytometry | 0.58 | [9] |
| E-selectin Expression | Flow Cytometry | 0.56 | [9] |
| HeLa (Cervical Cancer) | SRB Assay | 1.60 ± 0.12 | [10][11] |
| HT-29 (Colorectal Cancer) | SRB Assay | 2.21 ± 0.049 | [10][11] |
| A2780 (Ovarian Cancer) | SRB Assay | 2.46 ± 0.081 | [10][11] |
| A549 (Lung Cancer) | Cytotoxicity Assay | 0.73 | [13] |
| A549 (Lung Cancer, 72h) | Viability Assay | 1.90 | [7] |
| COR-L23 (Lung Cancer, 72h) | Viability Assay | 1.80 | [7] |
| B16-BL6 (Melanoma) | Cytotoxicity Assay | 0.59 | [13] |
| Colon 26-L5 (Colon Carcinoma) | Cytotoxicity Assay | 0.70 | [13] |
| LLC (Lewis Lung Carcinoma) | Cytotoxicity Assay | 0.78 | [13] |
Table 2: In Silico Molecular Docking Analysis of this compound
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |
| TNF-α | 2AZ5 | -7.51 | [10][12] |
| DHFR | 5HQY | -8.87 | [10][12] |
Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Inhibition of the pro-survival AKT/NF-κB signaling pathway by this compound.
Caption: Predicted inhibition of TNF-α signaling by this compound based on in silico data.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anti-cancer activity of this compound.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used to evaluate the in vitro anti-cancer effects of this compound.[15]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., HeLa, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris buffer (10 mM, pH 10.5)
-
1% Acetic acid solution
-
Microplate reader (492 nm or 515 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound dose) and untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[15]
-
Cell Fixation: Gently add 50 µL of cold TCA to each well (final concentration 10-50%) without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Remove Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris buffer to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read Absorbance: Measure the optical density (OD) at 492 nm or 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of non-treated cells) × 100. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Hoechst 33342 Staining
This protocol is based on methods used to visualize the morphological changes of apoptosis induced by this compound.[15]
Objective: To qualitatively and quantitatively assess apoptosis in cancer cells treated with this compound by observing nuclear morphology changes.
Materials:
-
Selected cancer cell lines
-
Chamber slides or 24-well plates with coverslips
-
Complete cell culture medium
-
This compound stock solution
-
Hoechst 33342 stain solution (e.g., 10 µg/mL in PBS)
-
Paraformaldehyde (4% w/v in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Seeding: Seed cells onto chamber slides or coverslips in a 24-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., IC50/5, IC50, and IC50 x 5) for different time points (e.g., 6, 24, and 48 hours).[15] Include a non-treated control group.
-
Cell Fixation: After incubation, discard the medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde and incubating for 20-30 minutes at room temperature.[15]
-
Washing: Discard the fixative and wash the cells three times with PBS.
-
Nuclear Staining: Add Hoechst 33342 staining solution to each well/chamber to cover the cells. Incubate for 10-15 minutes at room temperature in the dark.
-
Final Wash: Discard the staining solution and wash the cells twice with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium. Visualize the cells under a fluorescence microscope.
-
Data Analysis: Healthy, non-apoptotic cells will exhibit uniformly stained, round nuclei. Apoptotic cells will display characteristic morphological changes, including chromatin condensation (brightly stained, smaller nuclei), nuclear fragmentation, and the formation of apoptotic bodies. Calculate the apoptotic index by counting the number of apoptotic nuclei relative to the total number of nuclei in several random fields: (Number of apoptotic cells / Total number of cells) × 100%.
References
- 1. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic activity of quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic and antimalarial constituents of the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia [mdpi.com]
Troubleshooting & Optimization
Eurycomalactone Extraction Technical Support Center
Welcome to the technical support center for the extraction of eurycomalactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted?
A1: this compound is a bioactive quassinoid diterpenoid found in the roots of Eurycoma longifolia, a plant native to Southeast Asia.[1][2] It is one of several complex compounds isolated from the plant, which is traditionally used for various medicinal purposes.[3][4] Researchers extract this compound to investigate its pharmacological properties, which include potential anti-cancer and anti-inflammatory activities.[5][6]
Q2: What are the primary methods for extracting this compound?
A2: this compound is typically co-extracted with other quassinoids from Eurycoma longifolia roots. Common methods include:
-
Conventional Solvent Extraction: This involves maceration, decoction (boiling in water), or Soxhlet extraction using solvents like methanol, ethanol, or water.[5][6][7]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1][7]
-
Pressurised Liquid Extraction (PLE): This technique employs solvents (often water) at elevated temperatures and pressures, which significantly improves extraction efficiency and speed.[2][8]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a much faster extraction process compared to conventional heating.[4]
Q3: Which factors have the most significant impact on extraction yield?
A3: The yield of this compound and other quassinoids is influenced by several critical parameters:
-
Solvent Choice: The polarity of the solvent determines which compounds are extracted. Ethanol (60-80%) and methanol are effective for extracting a broad range of bioactive compounds, including quassinoids.[1][9] Water is also commonly used, especially in traditional preparations and PLE.[2][10]
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of target compounds, improving extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[2][3]
-
Extraction Time: Yield typically increases with time up to a certain point, after which it plateaus. Prolonged extraction times can risk compound degradation.[3][11]
-
Particle Size: Grinding the root material to a smaller particle size increases the surface area available for solvent contact, significantly improving extraction efficiency.[3][4]
-
Solid-to-Solvent Ratio: A higher ratio of solvent to raw material generally improves the extraction yield by increasing the concentration gradient.[1][3]
Q4: How is this compound quantified in an extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is the standard method for quantifying this compound and other quassinoids.[12][13][14] The compound is identified and quantified by comparing its retention time and UV spectrum to a purified reference standard.[12][15]
Troubleshooting Guide
Problem: My this compound yield is consistently low or undetectable.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is a polar compound. Ensure you are using a solvent of appropriate polarity. Consider switching from a nonpolar solvent (e.g., hexane) to a more polar one like methanol, ethanol, or an ethanol/water mixture. 60% ethanol has been shown to be effective for recovering phenolics and flavonoids from E. longifolia biomass.[1][9] |
| Suboptimal Extraction Parameters | Systematically optimize key parameters. Studies on the related compound eurycomanone show that temperature is a highly significant factor.[2] For conventional extraction, aim for temperatures around 80-100°C and an extraction time of at least 45 minutes.[3] For PLE, optimal conditions have been reported at 106°C.[2] |
| Poor Raw Material Quality | The concentration of bioactive compounds in E. longifolia can vary based on the age of the plant, geographic origin, and post-harvest handling.[12] If possible, source material from a reputable supplier or analyze a small sample before performing a large-scale extraction. |
| Compound Degradation | This compound may be sensitive to heat and light. Avoid excessively long extraction times at high temperatures. Protect extracts from light and store them at low temperatures (-20°C) to prevent degradation.[2] |
| Inefficient Particle Size Reduction | The raw material must be finely ground. A particle size of 300-700 µm is often used.[4] Inefficient grinding limits solvent penetration into the plant matrix, drastically reducing yield. |
Problem: The final extract contains a high level of impurities.
| Possible Cause | Troubleshooting Steps |
| Non-selective Extraction Method | A single-step extraction will co-extract many different classes of compounds.[16] To improve purity, a multi-step purification process is necessary. |
| Lack of a Purification Step | Implement post-extraction purification. A common approach is to perform a liquid-liquid partition of the crude extract. Start with a nonpolar solvent like n-hexane to remove lipids, followed by solvents of increasing polarity (e.g., diethyl ether, ethyl acetate) to separate compounds based on their polarity.[6] |
| Absence of Chromatographic Purification | For high-purity this compound, column chromatography is essential. Use silica gel or Sephadex LH-20 for separation.[6] Further purification can be achieved using preparative HPLC. |
Problem: HPLC quantification results are inconsistent or unreliable.
| Possible Cause | Troubleshooting Steps |
| Poor Method Validation | Ensure your HPLC method is fully validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[12][13] A validated method ensures that results are reliable and reproducible. |
| Sample Preparation Issues | The final extract must be completely dissolved in the mobile phase and filtered through a 0.2 or 0.45 µm syringe filter before injection to prevent column blockage and erratic peaks.[17] |
| Co-eluting Peaks | An impurity may be co-eluting with your this compound peak. Optimize the mobile phase gradient and composition to improve peak separation.[14] Using a high-resolution column can also resolve co-eluting compounds. Check peak purity using a DAD detector. |
| Reference Standard Degradation | Ensure the this compound reference standard is pure and has been stored correctly, protected from light and moisture at a low temperature. Periodically check its purity. |
Data on Extraction Parameters
The following tables summarize optimized conditions from studies on E. longifolia quassinoids. While much of the detailed optimization has focused on eurycomanone, the major quassinoid, these parameters provide an excellent starting point for improving this compound yield.
Table 1: Pressurised Liquid Extraction (PLE) Parameters for Eurycomanone (Source: Adapted from an experimental design study[2])
| Parameter | Optimized Value | Range Investigated |
| Temperature | 106 °C | 90 - 150 °C |
| Pressure | 870 psi | 850 - 1700 psi |
| Static Time | 30 min | 10 - 30 min |
| Solvent | Water | Water |
Table 2: Conventional Hot Water Extraction Parameters for Bioactive Compounds (Source: Adapted from a study on process parameters[3])
| Parameter | Optimized Value | Notes |
| Temperature | 100 °C | For maximizing eurycomanone yield. |
| Extraction Time | 45 min | Yields of target compounds increased up to this point. |
| Agitation Speed | 400 rpm | Higher agitation improves mass transfer. |
| Solvent-to-Solid Ratio | 20:1 | A common ratio providing good extraction efficiency. |
| Particle Size | Powder form | Smaller particle size significantly increases yield.[4] |
Experimental Protocols
Protocol 1: General Methanolic Extraction (for analytical purposes)
-
Preparation: Grind dried E. longifolia roots to a fine powder (approx. 0.5 mm particle size).[1]
-
Extraction: Macerate 10 g of the powdered root material in 200 mL of methanol.
-
Agitation: Stir the mixture continuously using a magnetic stirrer for 24 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Re-extract the solid residue two more times with fresh methanol to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
-
Drying & Storage: Dry the resulting crude extract in a vacuum oven to remove residual solvent. Store the dried extract at -20°C in a desiccator.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is a representative method for the analysis of quassinoids.[12][13][14]
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol.[17] Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% formic or phosphoric acid (Solvent A).[14]
-
Example Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, return to 10% B and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[17]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared sample. Identify the this compound peak by comparing its retention time with the standard. Quantify the amount based on the peak area and the calibration curve.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low extraction yield.
Caption: Key parameters influencing this compound extraction yield.
References
- 1. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 14. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
- 15. akarali.com [akarali.com]
- 16. researchgate.net [researchgate.net]
- 17. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
Eurycomalactone Technical Support Center: Troubleshooting Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of eurycomalactone instability in experimental solutions. Our goal is to equip researchers with the knowledge to ensure the integrity and reproducibility of their experiments involving this potent NF-κB inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: To ensure the long-term stability of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Compound | -20°C | ≥ 4 years[1] | Protect from light. |
| Stock Solution | -80°C | 6 months[2] | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[2] | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in the following organic solvents:
-
Dimethyl sulfoxide (DMSO): Soluble up to 100 mg/mL (287.03 mM). Ultrasonic assistance may be required for complete dissolution.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.
-
Acetonitrile: Soluble.[1]
Q3: My this compound solution appears cloudy or has a precipitate. What could be the cause?
A3: Precipitation of this compound in your experimental solution can be attributed to several factors:
-
Poor Solubility in Aqueous Solutions: this compound has low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.
-
Solvent Choice and Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may be too low to maintain this compound's solubility.
-
pH of the Medium: While specific data for this compound is limited, related quassinoids like eurycomanone have shown high stability in acidic to neutral pH (pH 2 to 6.5).[3] Highly alkaline conditions might promote degradation or precipitation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions can lead to precipitation. Also, temperature shifts during experimental setup can affect solubility.
-
Interaction with Media Components: Components in complex solutions like cell culture media may interact with this compound, leading to precipitation.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution into Aqueous Media
Problem: A precipitate forms immediately or over time after diluting the DMSO stock solution of this compound into your experimental buffer or cell culture medium.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of this compound Activity Over Time in Solution
Problem: You observe a decrease in the expected biological effect of this compound in your experiments, suggesting degradation.
Experimental Protocol: Assessing this compound Stability in Experimental Media
This protocol helps determine the stability of this compound under your specific experimental conditions.
-
Preparation of this compound Solution:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to your final working concentration in the desired aqueous medium (e.g., cell culture media, buffer).
-
-
Incubation:
-
Incubate the this compound solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately after collection, analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method with UV detection has been developed for the analysis of this compound and other quassinoids.[2]
-
Monitor for a decrease in the peak area of the parent this compound and the appearance of new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its degradation rate. This will help you establish a time window within which your experiments should be conducted to ensure compound integrity.
-
Signaling Pathway
This compound is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Disclaimer: This information is intended for research purposes only. Always refer to the manufacturer's product data sheet and relevant scientific literature for the most accurate and up-to-date information.
References
Technical Support Center: Optimizing HPLC Separation of Eurycomalactone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of eurycomalactone and its isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of this compound isomers, such as 6α-hydroxythis compound.
Issue 1: Poor Resolution or Co-elution of this compound Isomers
Question: My HPLC method is not separating this compound from its isomers, particularly 6α-hydroxythis compound. The peaks are either completely merged or show very poor resolution. What steps can I take to improve the separation?
Answer:
Poor resolution between structurally similar isomers like this compound and 6α-hydroxythis compound is a common challenge. The subtle difference in the position of a hydroxyl group necessitates a highly selective HPLC method. Here are several strategies to improve resolution:
1. Mobile Phase Optimization:
-
Adjust Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method will generally increase retention times and may improve resolution. Try decreasing the organic content in 1-2% increments.
-
Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation. Methanol is more polar and can offer different hydrogen bonding interactions with the analytes and stationary phase.
-
Modify Mobile Phase pH: The pH of the mobile phase can influence the ionization state of silanol groups on the stationary phase, which can affect peak shape and selectivity. For neutral compounds like this compound, a pH between 3 and 7 is generally recommended for silica-based C18 columns. Adding a small amount of a modifier like formic acid (0.1%) can help to sharpen peaks and improve reproducibility.
2. Stationary Phase Selection:
-
High Purity C18 Columns: Start with a high-purity, end-capped C18 column. These columns have fewer active silanol groups, which can cause peak tailing and poor resolution.
-
Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity.
-
Phenyl-Hexyl Phase: The pi-pi interactions offered by the phenyl rings can provide unique selectivity for compounds with aromatic moieties.
-
Polar-Endcapped (AQ-type) Phases: These columns are designed for use with highly aqueous mobile phases and can provide enhanced retention and selectivity for polar compounds.
-
Biphenyl Phases: These phases can offer unique selectivity for aromatic and moderately polar analytes, potentially increasing the resolution of structural isomers.
-
3. Temperature Optimization:
-
Lowering the column temperature can sometimes improve the resolution of closely eluting peaks by increasing the viscosity of the mobile phase and enhancing the differential interactions between the analytes and the stationary phase. Try reducing the temperature in 5°C increments.
4. Isocratic vs. Gradient Elution:
-
If you are using a gradient method, try switching to an isocratic elution with a low percentage of organic modifier. This can sometimes provide better resolution for closely eluting isomers. Conversely, if you are using an isocratic method, a shallow gradient may help to separate the isomers more effectively.
Issue 2: Peak Tailing for this compound Isomers
Question: The peaks for my this compound isomers are showing significant tailing, which is affecting the accuracy of my quantification. What is causing this and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. For compounds like this compound, interaction with active silanol groups on the silica-based column packing is a common cause.
1. Check for and Address Silanol Interactions:
-
Mobile Phase Modifier: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic and polar compounds.
2. Optimize Mobile Phase pH:
-
Ensure the mobile phase pH is appropriate for your analytes and column. For neutral compounds like this compound, a slightly acidic pH (e.g., 3-4) is often beneficial for peak shape on a silica-based column.
3. Rule out System Issues:
-
Column Contamination: If the column has been used for many injections, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained compounds.
-
Column Void: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing it. If the problem persists, the column may need to be replaced.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
4. Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for separating this compound isomers?
A1: A good starting point for method development would be a reversed-phase method using a C18 column. Here is a recommended starting protocol:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method can then be optimized by adjusting the gradient slope, temperature, and mobile phase composition to achieve baseline separation of the isomers.
Q2: How can I confirm the identity of the separated this compound isomer peaks?
A2: The most definitive way to confirm the identity of your peaks is to use mass spectrometry (MS) detection coupled with HPLC (LC-MS). This will provide the mass-to-charge ratio of each eluting compound, which can be used to confirm its molecular weight. If you have access to purified standards of the isomers, you can also confirm their identity by comparing their retention times to those of the standards under the same chromatographic conditions.
Q3: My baseline is noisy. How can I improve it?
A3: A noisy baseline can be caused by several factors:
-
Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is freshly prepared and properly degassed.
-
Detector Lamp Issues: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
-
Pump Malfunction: Inconsistent solvent delivery from the pump can cause baseline fluctuations. Check for leaks and ensure the pump is properly primed.
-
Contaminated Flow Cell: The detector flow cell may be dirty. Flush the flow cell with an appropriate cleaning solvent.
Q4: Should I consider using Hydrophilic Interaction Chromatography (HILIC) for separating this compound isomers?
A4: HILIC is a viable alternative for separating polar compounds that are not well-retained in reversed-phase chromatography. This compound and its hydroxylated isomers are polar molecules. If you are struggling to achieve adequate retention and separation on a C18 column, even with highly aqueous mobile phases, HILIC could be a good option. A typical HILIC mobile phase consists of a high percentage of a polar organic solvent (like acetonitrile) with a small amount of aqueous buffer.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Isomer Separation
This protocol is a starting point for the separation of this compound isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC-grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 25 | 40 |
| 30 | 90 |
| 35 | 90 |
| 36 | 20 |
| 45 | 20 |
-
Sample Preparation:
-
Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks of interest and calculate the resolution between the this compound and 6α-hydroxythis compound peaks. A resolution value of >1.5 is considered baseline separation.
-
Data Presentation
The following table provides an illustrative example of expected retention times and resolution for this compound and a hydroxylated isomer under two different hypothetical HPLC conditions. This data is for demonstration purposes and actual results will vary depending on the specific HPLC system, column, and experimental conditions.
Table 1: Illustrative HPLC Separation Data for this compound Isomers
| Condition | Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Method A (Standard C18) | This compound | 15.2 | 1.3 | 1.2 |
| 6α-hydroxythis compound | 14.5 | 1.4 | ||
| Method B (Optimized Phenyl-Hexyl) | This compound | 18.8 | 1.1 | 1.8 |
| 6α-hydroxythis compound | 17.2 | 1.1 |
Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
Caption: Troubleshooting workflow for peak tailing of this compound isomers.
Technical Support Center: Eurycomalactone Solubility and Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of eurycomalactone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1][2]
Q2: How do I prepare a stock solution of this compound using DMSO?
A2: To prepare a stock solution, dissolve this compound in high-purity DMSO to your desired concentration. For example, a stock solution of 10 mM can be prepared. To aid dissolution, you can heat the solution to 37°C and use an ultrasonic bath.[1]
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][2][3] Always protect the solution from light.[1][3]
Q4: My this compound precipitated when I added it to my aqueous assay buffer/cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. To troubleshoot this, you can try several approaches:
-
Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it for a few minutes.[1]
-
Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate.
-
Use a lower final concentration of this compound.
-
Increase the percentage of serum in your cell culture medium (if applicable and compatible with your experiment).
-
Consider using a solubility-enhancing formulation (see Troubleshooting Guide).
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the NF-κB signaling pathway.[1][2][4] It has been shown to inhibit the activation of AKT/NF-κB signaling, which plays a crucial role in cell survival and apoptosis.[5] This inhibition leads to the induction of apoptosis in cancer cells and can enhance their sensitivity to chemotherapeutic agents like cisplatin.[5]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides detailed strategies to enhance the solubility of this compound in your experiments.
Issue 1: this compound precipitates out of solution during the experiment.
Root Cause: this compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts and toxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Solubility Enhancement Techniques:
-
Co-solvents: The use of a co-solvent system can improve solubility. However, the choice of co-solvent must be compatible with your specific assay.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. A detailed protocol for this technique is provided below.
-
Lipid-Based Formulations: For in vivo studies or specific in vitro models, formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can significantly improve its bioavailability.[5]
-
Issue 2: Inconsistent results between experiments.
Root Cause: Inconsistent results can arise from variability in the preparation of the this compound solution, such as incomplete dissolution or precipitation.
Solutions:
-
Standardized Solution Preparation: Follow a strict, standardized protocol for preparing your this compound solutions for every experiment. This includes using the same source and purity of DMSO, consistent timings for dissolution, and visual inspection for any undissolved particles or precipitation before use.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment to avoid potential degradation or precipitation in pre-diluted solutions.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility in DMSO | 100 mg/mL (287.03 mM) | Requires sonication | [1] |
| IC50 (NF-κB inhibition) | 0.5 µM | TNF-α-stimulated HEK-293/NF-κB-luc cells | [4] |
| IC50 (A549 cell viability, 48h) | 3.77 µM | In vitro cell culture | [2] |
| IC50 (COR-L23 cell viability, 48h) | 2.74 µM | In vitro cell culture | [2] |
| IC50 (HeLa cell viability) | 1.60 ± 0.12 µM | In vitro cell culture | [6][7] |
| IC50 (HT-29 cell viability) | 2.21 ± 0.049 µM | In vitro cell culture | [6][7] |
| IC50 (A2780 cell viability) | 2.46 ± 0.081 µM | In vitro cell culture | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
-
Heating block or water bath at 37°C
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or a specific molarity).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.
-
If necessary, gently warm the solution to 37°C for a short period, followed by further vortexing.
-
Visually inspect the solution to ensure that all the powder has completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cyclodextrin Inclusion Complexation for Enhanced Aqueous Solubility
This protocol is a general guideline for forming an inclusion complex with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Phase Solubility Study (Optional but Recommended): To determine the optimal ratio of this compound to HP-β-CD, perform a phase solubility study. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD. Add an excess amount of this compound to each solution. Shake the solutions at a constant temperature until equilibrium is reached (e.g., 24-48 hours). Filter the solutions and determine the concentration of dissolved this compound spectrophotometrically or by HPLC. Plot the concentration of this compound against the concentration of HP-β-CD to determine the stoichiometry of the complex. A 1:1 molar ratio is a common starting point.
-
Preparation of the Inclusion Complex (Co-precipitation Method): a. Dissolve the determined molar equivalent of HP-β-CD in deionized water with stirring. b. In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). c. Slowly add the this compound solution dropwise to the stirring HP-β-CD solution. d. Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation. e. Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator). f. Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Solubility Testing: Determine the solubility of the lyophilized complex in water and compare it to that of free this compound to confirm the enhancement of solubility.
Visualizations
References
- 1. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. future4200.com [future4200.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of eurycomalactone extracts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols to minimize batch-to-batch variability in eurycomalactone extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch consistency important?
This compound is a C-19 quassinoid, a type of bitter compound, isolated from the roots and stems of Eurycoma longifolia Jack.[1][2] It is investigated for various biological activities, including potential anti-inflammatory and anticancer effects.[2][3] Batch-to-batch consistency is critical because variations in the chemical composition and concentration of this compound can directly impact the reliability and reproducibility of experimental results, affecting therapeutic efficacy and safety assessments.[4][5]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Variability in botanical extracts arises from multiple factors that can be broadly categorized into two groups:
-
Raw Material Variation: The chemical profile of the plant material itself is inherently variable. Key influencing factors include the plant's genetic makeup, geographical origin, climate, harvest time, and post-harvest storage conditions.[4][6][7] Adhering to Good Agricultural and Collection Practices (GACP) is critical to minimize this initial variability.[6]
-
Processing and Extraction Parameters: The methods used to process the raw material and extract the target compounds are a major source of inconsistency.[8] Significant parameters include:
-
Extraction Method: Different techniques (e.g., maceration, Soxhlet, pressurized liquid extraction) will yield different results.[9][10]
-
Solvent Choice: The type of solvent (e.g., water, ethanol, methanol) and its polarity significantly affect which compounds are extracted.[9][11]
-
Physical Conditions: Temperature, extraction duration, pressure, and the particle size of the ground plant material all influence extraction efficiency.[9][12][13]
-
Q3: How can I standardize my analytical method for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the most common and reliable method for quantifying this compound and other related quassinoids.[7][14][15] To ensure consistency, develop and validate a standardized HPLC method. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16] Using a well-characterized reference standard for this compound is essential for accurate quantification.[14][17]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the extraction and analysis of this compound.
Problem 1: Low or Inconsistent Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| Inappropriate Solvent | This compound is a quassinoid. The choice of solvent is critical. Perform small-scale pilot extractions with solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate) to determine the optimal solvent for your material. Polar solvents are generally effective for many quassinoids. | [9][10] |
| Suboptimal Extraction Parameters | Temperature: High temperatures can increase solubility but may also degrade thermolabile compounds. Test a range of temperatures (e.g., 40°C to 80°C).[9] Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and dissolve the target compounds. An experimental design can optimize this.[12][18] Particle Size: Grinding the root material to a smaller, uniform particle size (<0.5 mm) increases the surface area available for extraction, enhancing efficiency.[13][18] | [9][12][13][18] |
| Raw Material Quality | The concentration of this compound can vary significantly between different sources of Eurycoma longifolia. Source your raw material from a reputable supplier that provides a certificate of analysis. If possible, use material from a single, well-characterized lot for a series of experiments. | [4][6] |
Problem 2: Poor Purity or Presence of Contaminants in the Extract
| Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| Co-extraction of Unwanted Compounds | A crude extract will always contain a complex mixture of phytochemicals.[13] Implement a purification step after the initial extraction. Column chromatography using resins like HPD100 or silica gel is effective for purifying eurycomanone and related compounds.[19][20] | [13][19][20] |
| Solvent Impurities | Use high-purity or HPLC-grade solvents for extraction and analysis to avoid introducing contaminants that can interfere with downstream applications and analytical readings. | |
| Sample Degradation | This compound may be sensitive to heat and light. Store dried plant material at low temperatures (e.g., -20°C) and protect extracts from light.[18][21] Eurycomanone, a related compound, has shown high stability at various pH levels, but stability of the entire extract should be assessed.[22] | [18][21][22] |
Problem 3: Emulsion Formation During Liquid-Liquid Partitioning
| Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| High Concentration of Surfactant-like Molecules | Plant extracts often contain compounds that can act as surfactants (e.g., saponins, phospholipids), leading to the formation of stable emulsions between aqueous and organic layers.[23] | [23] |
| Vigorous Agitation | Shaking the separatory funnel too aggressively increases the likelihood of emulsion formation. | [23] |
| Solution Strategies | 1. Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.[23] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[23] 3. Change Temperature: Gently warming or cooling the funnel may help destabilize the emulsion.[24] 4. Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes resolve the issue. | [23][24] |
Experimental Protocols
Protocol 1: Standardized Aqueous-Ethanolic Extraction of this compound
This protocol provides a general framework. Optimization of specific parameters (e.g., solvent ratio, temperature) is recommended.
-
Raw Material Preparation:
-
Obtain dried roots of Eurycoma longifolia from a verified supplier.
-
Grind the roots into a fine powder (e.g., 40-60 mesh size).
-
Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture. Store in an airtight container in a cool, dark place.[18]
-
-
Extraction:
-
Weigh 100 g of the dried powder and place it into a 2 L flask.
-
Add 1 L of 70% ethanol (v/v in water) to the flask (a 1:10 solid-to-solvent ratio).[13]
-
Macerate the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature. Alternatively, perform the extraction at a controlled temperature (e.g., 50°C) with reflux for 4-6 hours.
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper.
-
-
Solvent Removal and Fractionation:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude aqueous residue.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate. Mix gently and allow the layers to separate. Collect the ethyl acetate fraction, which will contain this compound and other quassinoids. Repeat this step three times.
-
Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the final extract.
-
-
Quantification and Storage:
-
Dissolve a known weight of the dried extract in methanol for HPLC analysis (see Protocol 2).
-
Store the final dried extract at -20°C in an amber vial to prevent degradation.
-
Protocol 2: HPLC Quantification of this compound
This method is adapted from established procedures for quassinoid analysis.[14][16]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient elution using (A) Acetonitrile and (B) Water with 0.1% formic acid.
-
Gradient Example: Start with 10% A, ramp to 50% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol to construct a calibration curve.
-
Sample Preparation: Accurately weigh 10 mg of the dried extract (from Protocol 1) and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. Express the final content as a percentage of the dry weight of the extract (% w/w).[17]
-
Data and Parameters
Table 1: Influence of Key Extraction Parameters on Phytochemical Yield
| Parameter | General Effect on this compound Yield | Considerations | Citations |
| Solvent Polarity | The yield and profile of extracted quassinoids are highly dependent on solvent polarity. Ethanol, methanol, and water are commonly used. Non-polar solvents like hexane are better for lipophilic compounds. | A mixture (e.g., 70% ethanol) is often more effective than a pure solvent, as it can extract a broader range of compounds. | [9][11] |
| Temperature | Increased temperature generally enhances extraction efficiency up to a certain point. For flavonoids and phenolic acids, 40-60°C is often optimal. | Temperatures above 80°C may lead to the degradation of thermolabile compounds. | [9] |
| Extraction Time | Longer extraction times typically result in higher yields, until equilibrium is reached between the solute inside the plant matrix and the solvent. | Prolonged extraction times increase energy consumption and risk of compound degradation. Optimization is key. | [9][12] |
| Solid-to-Solvent Ratio | Higher solvent ratios (e.g., 1:20 or 1:30) can increase yield by improving the concentration gradient for mass transfer. | Using very large volumes of solvent is inefficient and increases processing time and cost for solvent removal. | [12] |
Visualized Workflows and Pathways
Caption: Workflow for minimizing batch-to-batch variability in extracts.
Caption: this compound's post-transcriptional inhibition of NF-κB pathway.[3]
References
- 1. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. zaether.com [zaether.com]
- 6. scialert.net [scialert.net]
- 7. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. umpir.ump.edu.my [umpir.ump.edu.my]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 14. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
- 17. Assessing product adulteration of Eurycoma longifolia (Tongkat Ali) herbal medicinal product using DNA barcoding and HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 20. CN103408564A - Process for extracting and purifying eurycomanone from Eurycoma longifolia plants - Google Patents [patents.google.com]
- 21. eprints.usm.my [eprints.usm.my]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
method refinement for consistent eurycomalactone bioactivity results
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for investigating the bioactivity of eurycomalactone. Our aim is to facilitate consistent and reliable experimental outcomes.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | [1][2] |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [1][2] |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [1][2] |
| Colon 26-L5 | Colon Cancer | 0.70 | |
| B16-BL6 | Melanoma | 0.59 | |
| LLC | Lewis Lung Carcinoma | 0.78 | |
| A-549 | Lung Cancer | 0.73 | [2] |
| MCF-7 | Breast Cancer | Not specified | [2] |
| P388 | Murine Lymphocytic Leukemia | Not specified | [2] |
| KB | Epidermoid Carcinoma | Not specified | [2] |
Experimental Workflow & Signaling Pathways
To ensure clarity in experimental design and data interpretation, we provide diagrams illustrating a general experimental workflow for assessing this compound's bioactivity and its known effects on cellular signaling pathways.
General experimental workflow for this compound bioactivity studies.
This compound's effect on the NF-κB pathway and protein synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental evaluation of this compound.
Cell Viability (MTT) Assay
Q1: My MTT assay results show an increase in absorbance with higher concentrations of this compound, suggesting increased viability. Is this correct?
A1: This is a common issue with natural compounds. The increased absorbance may not be due to increased cell viability but rather interference from the this compound itself. Plant extracts can contain reducing agents that convert the MTT reagent to formazan, leading to false-positive results.[3]
-
Troubleshooting:
-
Compound Interference Control: Run a control plate with this compound at various concentrations in cell-free media to see if the compound directly reduces MTT.[4]
-
Microscopic Examination: Visually inspect the cells under a microscope before adding the solubilization agent to confirm cell death at higher concentrations.
-
Alternative Assays: Consider using an alternative viability assay that is less prone to interference, such as the neutral red uptake assay or a commercial ATP-based assay.[3][4]
-
Q2: I'm observing high background absorbance in my MTT assay.
A2: High background can be caused by several factors, including contamination of the culture medium or interference from components like phenol red.[5]
-
Troubleshooting:
-
Use Fresh Reagents: Ensure all solutions, especially the MTT reagent and culture media, are fresh and sterile.
-
Serum-Free Incubation: During the MTT incubation step, use a serum-free medium to prevent interference from serum components.[5][6]
-
Background Control: Include wells with media and MTT but no cells to measure the background absorbance, which can then be subtracted from the sample readings.
-
Q3: The formazan crystals are not dissolving completely.
A3: Incomplete solubilization of formazan crystals is a frequent problem that leads to inaccurate readings.
-
Troubleshooting:
-
Sufficient Solvent: Ensure an adequate volume of the solubilization solvent (e.g., DMSO, acidified isopropanol) is added to each well.
-
Thorough Mixing: After adding the solvent, shake the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also help.[6]
-
Solvent Composition: Use a solubilization solution that is effective for your cell type. For some cells, a solution containing SDS may be necessary.[5]
-
Q4: How do I handle the poor solubility of this compound in my cell culture medium?
A4: The solubility of test compounds is a critical factor for obtaining reliable results.
-
Troubleshooting:
-
Initial Stock Solution: Dissolve this compound in a small amount of a suitable solvent like DMSO or ethanol to create a concentrated stock solution.
-
Working Dilutions: Prepare serial dilutions of the stock solution in serum-free medium. It is important to ensure the final solvent concentration in the culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility Test: Before the main experiment, test the solubility of your working concentrations by adding them to the medium and visually inspecting for any precipitation. Measuring turbidity with a spectrophotometer can also be helpful.
-
Apoptosis (Western Blot) Assay
Q1: I am not detecting cleaved caspase-3 in my Western blot, even with a positive control.
A1: The absence of a signal for cleaved caspases can be due to several factors, from sample preparation to the blotting procedure itself.
-
Troubleshooting:
-
Sample Handling: Apoptosis-related proteins, especially caspases, can degrade quickly. Process samples rapidly and on ice. The inclusion of protease inhibitors in the lysis buffer is crucial.[7]
-
Protein Loading: Ensure you are loading a sufficient amount of protein (50-100 µg may be necessary for low-abundance proteins).
-
Transfer Efficiency: Cleaved caspases are small proteins and can be transferred through the membrane. Use a membrane with a smaller pore size (0.2 µm) and optimize the transfer time and voltage.
-
Antibody Incubation: Use the antibody at the recommended dilution and consider incubating in a buffer with BSA instead of milk, as milk can sometimes mask epitopes.
-
Q2: I see multiple non-specific bands in my Western blot for apoptosis markers.
A2: Non-specific bands can obscure the target protein and make interpretation difficult.
-
Troubleshooting:
-
Blocking: Ensure the membrane is adequately blocked (e.g., 1 hour at room temperature in 5% non-fat milk or BSA in TBST).
-
Washing Steps: Increase the duration and/or number of washes after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background.
-
Q3: The signal for my apoptosis markers is very weak.
A3: A faint signal can make it difficult to quantify changes in protein expression.
-
Troubleshooting:
-
Optimize Antibody Concentrations: You may need to increase the concentration of your primary or secondary antibody.
-
Enhance Detection: Use a more sensitive ECL substrate.
-
Increase Exposure Time: If using film, increase the exposure time. For digital imagers, increase the capture time.
-
Gene Expression (qPCR) Assay
Q1: I am not seeing any amplification in my qPCR for apoptosis-related genes.
A1: Lack of amplification can be due to issues with the template, primers, or reaction conditions.
-
Troubleshooting:
-
Template Quality: Ensure your RNA is of high quality and has not degraded. Check the A260/A280 and A260/A230 ratios.
-
cDNA Synthesis: Optimize the reverse transcription step. Ensure you are using an appropriate amount of RNA and that the reverse transcriptase is active.
-
Primer Design: Verify that your primers are specific to the target gene and do not form primer-dimers. You can check this using software and by running a melt curve analysis.
-
Q2: My qPCR results show high variability between replicates.
A2: High variability can compromise the reliability of your data.
-
Troubleshooting:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and setting up the reaction plate.
-
Template Concentration: Ensure a consistent amount of template is added to each reaction.
-
Reaction Mix Homogeneity: Thoroughly mix the master mix before aliquoting it into the wells.
-
Q3: The amplification efficiency of my qPCR is low.
A3: Low efficiency can lead to inaccurate quantification.
-
Troubleshooting:
-
Primer Optimization: The concentration of primers may need to be optimized.
-
Annealing Temperature: Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.
-
Template Quality: Inhibitors in the template can reduce reaction efficiency. Try diluting your template to see if this improves efficiency.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO, final DMSO concentration <0.5%) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm with a reference wavelength of 630 nm.[5][6]
Apoptosis (Western Blot) Assay
This protocol provides a general framework for detecting apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Gene Expression (qPCR) Assay
This two-step RT-qPCR protocol is for the relative quantification of gene expression.
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable kit or method. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest and a reference gene, and the diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data, including a melt curve analysis to check for primer specificity. Calculate the relative gene expression using the ΔΔCt method.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. A narrative review on pharmacological significance of Eurycoma longifolia jack roots - Segaran - Longhua Chinese Medicine [lcm.amegroups.org]
Technical Support Center: Eurycomalactone Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate interference and ensure accurate quantification of eurycomalactone from complex matrices like herbal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
When quantifying this compound, particularly from Eurycoma longifolia extracts, interference typically arises from two main sources:
-
Co-eluting Compounds: this compound is one of many quassinoids present in the plant, alongside other structurally similar compounds like eurycomanone, longilactone, and various diterpenoids and alkaloids.[1] These compounds can have similar retention times in reverse-phase HPLC, leading to overlapping peaks and inaccurate quantification.
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), non-analyte components from the sample matrix (e.g., pigments, lipids, phenolics) can suppress or enhance the ionization of this compound, leading to erroneous results.[2] This is a significant concern when working with crude plant extracts.
Q2: I am seeing a noisy or drifting baseline in my HPLC chromatogram. What are the likely causes?
Baseline instability can be caused by several factors:
-
Mobile Phase Issues: Insufficiently degassed mobile phase can introduce air bubbles into the system. Ensure all solvents are properly degassed by sonication or helium sparging. Contaminated solvents or buffers that support microbial growth can also contribute to baseline noise.
-
Pump and System Leaks: Leaks in pump seals, fittings, or connections can cause pressure fluctuations that manifest as a noisy baseline.[3]
-
Column Contamination: Buildup of strongly retained compounds from previous injections can slowly elute, causing a drifting baseline. Flushing the column with a strong solvent is recommended.
-
Detector Problems: A dirty flow cell or a failing detector lamp can be a source of noise.
Q3: My this compound peak is showing tailing or fronting. How can I improve the peak shape?
Poor peak shape is often related to column or mobile phase interactions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Residual acidic silanol groups on the silica backbone of the column can interact with the analyte, causing peak tailing. Using a high-purity, end-capped column or adding a small amount of an acidic modifier like formic or phosphoric acid to the mobile phase can mitigate this.[4][5]
-
Column Degradation: A void at the head of the column or contamination of the inlet frit can distort peak shape. Reversing the column and flushing it (if recommended by the manufacturer) or replacing the column may be necessary.
Q4: How can I minimize matrix effects when using LC-MS/MS?
Minimizing matrix effects is crucial for accurate LC-MS/MS quantification and involves several strategies:
-
Optimize Sample Preparation: Implement a thorough sample clean-up procedure. Techniques like Solid-Phase Extraction (SPE) can selectively isolate quassinoids and remove interfering matrix components like lipids and pigments.
-
Improve Chromatographic Separation: Adjusting the HPLC gradient can help separate this compound from co-eluting matrix components that cause ion suppression or enhancement.[2]
-
Use an Internal Standard: A stable isotope-labeled this compound standard is ideal. If unavailable, a structurally similar compound (an analogue) that is not present in the sample can be used to compensate for signal variations caused by the matrix.[1]
Troubleshooting Guide: Common Quantification Issues
This section provides a systematic approach to resolving common problems encountered during the HPLC or LC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Peak Response | Sample degradation; Incorrect injection volume; Detector lamp off or failing. | Prepare a fresh standard to verify system performance. Check syringe/autosampler for air bubbles or blockages. Ensure the detector lamp is on and has sufficient life remaining.[3][6] |
| Poor Resolution Between this compound and Other Quassinoids | Mobile phase composition is not optimal; Incorrect column chemistry. | Modify the mobile phase gradient to increase separation. Test different organic modifiers (e.g., acetonitrile vs. methanol). Ensure the column (e.g., C18) provides adequate selectivity for quassinoids.[4] |
| Inconsistent Retention Times | Fluctuation in pump flow rate; Column temperature instability; Mobile phase composition changing over time. | Check the pump for leaks or air bubbles and ensure consistent pressure. Use a column oven for stable temperature control. Prepare fresh mobile phase daily. |
| Low Recovery After Sample Preparation | Incomplete extraction from the plant matrix; Analyte loss during solvent evaporation or filtration. | Optimize the extraction solvent and method (e.g., sonication vs. reflux).[7] Ensure evaporation steps are not conducted at excessively high temperatures. Use filters (e.g., 0.2 µm) that do not bind the analyte.[8] |
Experimental Protocols & Method Parameters
Below are generalized protocols for sample preparation and HPLC analysis based on validated methods reported in the literature. Researchers should optimize these based on their specific instrumentation and sample matrix.
Protocol 1: Sample Preparation (Methanol Extraction)
This protocol is a common starting point for extracting this compound from dried, powdered Eurycoma longifolia root.
-
Weighing: Accurately weigh approximately 2 g of powdered plant material.[7]
-
Extraction: Add 50 mL of methanol to the powder in a flask.[7]
-
Reflux/Sonication: Heat the mixture under reflux for 1 hour or place in an ultrasonic bath for 10-15 minutes.[4][7]
-
Filtration: Allow the mixture to cool, then filter to separate the extract from the solid plant material.
-
Concentration: Evaporate the methanol from the filtrate until dryness, typically using a rotary evaporator.[7]
-
Reconstitution & Filtration: Redissolve the dried residue in a known volume (e.g., 5-10 mL) of the initial mobile phase (e.g., Methanol/Water mixture). Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection.[4][8]
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
This section summarizes typical parameters for quantifying this compound using HPLC with UV detection.
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Column | Shim-pack GIST C18 (4.6 x 250 mm, 5 µm)[4] | Atlantis® T3, C18 (4.6 x 150 mm, 3 µm)[7] | Phenomenex, Luna C18 (4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile[4] | A: Distilled WaterB: Acetonitrile/Methanol (1:1)[7] | A: Water + 0.1% Formic AcidB: Acetonitrile[5] |
| Elution Mode | Gradient[4][9] | Gradient[7] | Gradient[5] |
| Flow Rate | 1.0 mL/min[4][9] | 1.5 mL/min[7] | 1.0 mL/min[5] |
| Detection λ | 254 nm[4][8] | 243 nm[7] | 254 nm[5] |
| Column Temp. | 30 °C[4][9] | Not Specified | Ambient |
| Injection Vol. | 10 µL[4][9] | 20 µL[7] | Not Specified |
Method Validation Data (Literature Summary)
| Parameter | Reported Value Range |
| Linearity (R²) | > 0.999[5][7] |
| Recovery (%) | 94.2% – 109.13%[1][7] |
| LOD (µg/mL) | 0.01 – 0.293[1][5][7] |
| LOQ (µg/mL) | 0.035 – 0.887[5][7] |
Visualized Workflows and Logic
The following diagrams illustrate the standard analytical workflow and a troubleshooting decision tree for common HPLC issues.
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
Validation & Comparative
Validating the Anticancer Effects of Eurycomalactone: A Comparative Guide Based on Preclinical Data
A critical analysis of the existing preclinical data reveals a notable absence of in vivo studies on the anticancer effects of isolated eurycomalactone. While its counterpart, eurycomanone, and crude extracts of Eurycoma longifolia have undergone some in vivo evaluation, this compound's efficacy and safety in a living organism remain to be established. This guide, therefore, provides a comprehensive comparison based on the available in vitro data and in silico predictions to inform future in vivo research directions for drug development professionals, researchers, and scientists.
In Vitro Anticancer Activity: A Comparative Overview
This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines in laboratory settings. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative comparison with other compounds from Eurycoma longifolia and a standard chemotherapeutic agent, cisplatin.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 1.60 ± 0.12 | [1][2] |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [1][2] | |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [1][2] | |
| A-549 | Lung Cancer | - | [3] | |
| MCF-7 | Breast Cancer | - | [3] | |
| Eurycomanone | HeLa | Cervical Cancer | 4.58 ± 0.090 | [1][2] |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [1][2] | |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [1][2] | |
| Cisplatin | HeLa | Cervical Cancer | 1.77 ± 0.018 | [1][4] |
| HT-29 | Colorectal Cancer | 1.38 ± 0.037 | [1][4] | |
| A2780 | Ovarian Cancer | 1.62 ± 0.026 | [1] |
Synergistic Potential with Chemotherapy
In vitro studies have highlighted the potential of this compound to enhance the efficacy of conventional chemotherapy drugs. Co-treatment of non-small cell lung cancer (NSCLC) cells (A549 and Calu-1) with this compound and cisplatin resulted in synergistic to additive cytotoxic effects.[5] This suggests that this compound could potentially be used in combination therapies to reduce the required dose of cisplatin, thereby mitigating its associated side effects. However, these promising in vitro findings require validation through in vivo studies.[5]
Proposed Mechanisms of Anticancer Action
The anticancer activity of this compound is believed to be mediated through the induction of apoptosis (programmed cell death). In silico molecular docking studies have suggested that this compound may inhibit Dihydrofolate Reductase (DHFR) and Tumor Necrosis Factor-alpha (TNF-α), key proteins involved in cancer cell proliferation and survival.[1][2] Inhibition of DHFR can disrupt DNA and RNA synthesis, leading to apoptosis, while targeting TNF-α can interfere with inflammatory pathways that promote cancer growth.[1]
Furthermore, in NSCLC cells, this compound has been shown to inactivate the AKT/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[5]
Caption: Proposed mechanism of this compound's anticancer activity.
Toxicity and Pharmacokinetic Profile
Toxicity: There are no specific in vivo toxicity studies for isolated this compound. However, studies on crude extracts of Eurycoma longifolia suggest that alcohol-based extracts, which are generally enriched with quassinoids like this compound, tend to be more toxic than water-based extracts.[6] In silico predictions indicate that this compound may have a lower risk of causing hepatotoxicity and carcinogenicity, and a lower mutagenicity risk compared to eurycomanone.[4]
Pharmacokinetics: To date, there are no published in vivo pharmacokinetic studies for this compound.[1][4][7] In silico models predict that this compound may have higher permeability compared to eurycomanone and methotrexate, suggesting it might be more readily absorbed.[4][7] However, these predictions require experimental validation. The poor oral bioavailability of the related compound, eurycomanone, highlights the need for thorough pharmacokinetic profiling of this compound to assess its potential as an oral therapeutic agent.[8]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified duration (e.g., 72 hours).
-
Cell Fixation: Discard the treatment medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the SRB assay.
Hoechst 33342 Assay for Apoptosis
This assay is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Culture: Grow cells on coverslips in a petri dish.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time.
-
Staining: Add Hoechst 33342 stain (a fluorescent DNA stain) to the culture medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Mounting: Mount the coverslips on microscope slides with a mounting medium.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields.
Future Directions and Conclusion
The available preclinical data strongly supports the potential of this compound as an anticancer agent, with potent in vitro cytotoxicity and a plausible mechanism of action. However, the critical gap in in vivo data is a significant hurdle for its further development. Future research should prioritize:
-
Xenograft studies: To evaluate the tumor-suppressive effects of this compound in animal models of various cancers.
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.
-
Toxicity studies: To establish the safety profile and determine the maximum tolerated dose of isolated this compound.
-
Combination therapy studies in vivo: To validate the synergistic effects observed with cisplatin and other chemotherapeutic agents.
References
- 1. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Acute 13-Week Subchronic Toxicity and Genotoxicity of the Powdered Root of Tongkat Ali (Eurycoma longifolia Jack) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability and pharmacokinetic studies of eurycomanone from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eurycomalactone and Eurycomanone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Eurycomalactone and eurycomanone are two prominent quassinoids isolated from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia. Both compounds have garnered significant attention for their diverse and potent biological activities. This guide provides an objective, data-driven comparison of their bioactivities, focusing on anticancer and antimalarial effects, supported by experimental data and detailed protocols to aid in research and development.
Comparative Anticancer Activity
Both this compound and eurycomanone exhibit broad-spectrum cytotoxic effects against various cancer cell lines. Quantitative data, primarily presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), have been compiled from multiple studies to facilitate a direct comparison of their potency. In general, this compound often displays more potent cytotoxicity across several cell lines compared to eurycomanone.
Data Summary: Anticancer IC₅₀ Values
The following table summarizes the in vitro anticancer activities of this compound and eurycomanone against a panel of human and murine cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Eurycomanone IC₅₀ (µM) |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | 4.58 ± 0.09 |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | 1.22 ± 0.11 |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | 1.37 ± 0.13 |
| A549 | Lung Cancer | 0.73 | 20.66 |
| H460 | Lung Cancer | - | 1.78 |
| MCF-7 | Breast Cancer | > 23 | 3.96 - 4.7 |
| T47D | Breast Cancer | - | 0.377 - 1.17 |
| K562 | Leukemia | - | 5.7 (72h) |
| Jurkat | Leukemia | - | 6.2 (72h) |
| Colon 26-L5 | Murine Colon Carcinoma | 0.70 | - |
| B16-BL6 | Murine Melanoma | 0.59 | - |
| LLC | Murine Lewis Lung Carcinoma | 0.78 | - |
Data compiled from multiple sources.[1][2][3][4][5]
Comparative Antimalarial Activity
Traditional use of Eurycoma longifolia for treating malaria is substantiated by the potent antiplasmodial activity of its constituent quassinoids. Both this compound and eurycomanone have been evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Data Summary: Antimalarial IC₅₀ Values
The table below presents the comparative in vitro antimalarial activity of the two compounds. Notably, both compounds demonstrate significant activity against the chloroquine-resistant Gombak A isolate.
| P. falciparum Strain | Chloroquine Resistance | This compound IC₅₀ (nM) | Eurycomanone IC₅₀ (nM) | Chloroquine IC₅₀ (nM) |
| Gombak A | Resistant | 12.0 | 10.5 | 256.4 |
| D10 | Sensitive | 49.0 | 25.5 | 12.8 |
Data sourced from Chan et al., 2004, Journal of Ethnopharmacology.[1]
Mechanistic Insights: Signaling Pathways
This compound and eurycomanone exert their bioactivities by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis. The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses and cancer cell survival, is a primary target for both compounds.
Eurycomanone has been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation of IκBα (Inhibitor of kappa B alpha).[6][7] This action blocks the release and nuclear translocation of the NF-κB dimer, thereby downregulating the expression of its target genes.
This compound also inhibits the NF-κB pathway and, in some contexts, has been found to be a more potent inhibitor than eurycomanone. Furthermore, this compound has been demonstrated to inactivate the upstream AKT signaling pathway, which is crucial for cell growth and survival and often dysregulated in cancer. The dual inhibition of both AKT and NF-κB pathways highlights its potential as a multi-targeted anticancer agent.
Diagram: Eurycomanone's Inhibition of the NF-κB Pathway
Caption: Eurycomanone inhibits TNF-α-induced NF-κB activation by blocking IκBα phosphorylation.
Diagram: this compound's Dual Inhibition of AKT/NF-κB Pathways
Caption: this compound inhibits cell survival pathways by targeting both AKT and NF-κB.
Experimental Protocols
Detailed methodologies are provided for the key assays cited in the comparison tables to ensure reproducibility and aid in experimental design.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound or eurycomanone) to the wells. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[6]
-
Washing: Discard the TCA solution. Wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound components.[6] Allow the plate to air-dry completely at room temperature.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[6] Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[6] The optical density is proportional to the total cellular protein, which correlates with the number of viable cells.
Diagram: General Workflow for SRB Cytotoxicity Assay
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Hoechst 33342 Staining for Apoptosis
This method uses a fluorescent dye that binds to DNA to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate or chamber slides) and treat with the test compound for the desired time.
-
Staining: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add culture medium or PBS containing Hoechst 33342 dye (final concentration typically 1-5 µg/mL).[4]
-
Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes, protected from light.[4]
-
Visualization: After incubation, wash the cells again with PBS. Observe the cells under a fluorescence microscope using a UV excitation filter (around 350 nm) and an emission filter (around 460 nm).
-
Analysis: Acquire images and score the cells. Normal nuclei will appear uniformly stained with a diffuse blue fluorescence. Apoptotic nuclei will be smaller, brighter, and show condensed or fragmented chromatin.
Conclusion
Both this compound and eurycomanone are potent bioactive quassinoids with significant therapeutic potential. Experimental data indicates that:
-
Anticancer Potency: this compound generally exhibits superior or comparable cytotoxicity to eurycomanone against a range of cancer cell lines, although potency can be cell-line specific.
-
Antimalarial Efficacy: Both compounds are highly effective against chloroquine-resistant P. falciparum, with eurycomanone showing slightly greater potency in the cited study.
-
Mechanism of Action: Both compounds target the pro-survival NF-κB pathway. This compound offers a potential advantage by additionally inhibiting the upstream AKT signaling pathway, suggesting a broader and more robust mechanism for inducing cancer cell death.
This guide provides a foundational comparison to inform further research. The distinct potencies and mechanistic nuances between these two molecules warrant detailed investigation to fully exploit their potential in drug development.
References
- 1. Antiplasmodial studies of Eurycoma longifolia Jack using the lactate dehydrogenase assay of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. catalog.library.reed.edu [catalog.library.reed.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Eurycomalactone and Other Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of eurycomalactone, a prominent quassinoid, with other members of its class, including eurycomanone, simalikalactone D, and bruceantin. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in oncology and pharmacology.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other selected quassinoids against a panel of cancer cell lines, providing a quantitative comparison of their cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 0.73[1] | [1] |
| B16-BL6 | Melanoma | 0.59[1] | [1] | |
| Colon 26-L5 | Colon Carcinoma | 0.70[1] | [1] | |
| LLC | Lewis Lung Carcinoma | 0.78[1] | [1] | |
| HeLa | Cervical Cancer | 1.60 ± 0.12[2] | [2] | |
| HT-29 | Colorectal Adenocarcinoma | 2.21 ± 0.049[2] | [2] | |
| A2780 | Ovarian Cancer | 2.46 ± 0.081[2] | [2] | |
| Eurycomanone | K-562 | Chronic Myelogenous Leukemia | 6 ± 1 (µg/ml)[3][4] | [3][4] |
| HL-60 | Promyelocytic Leukemia | 3.5 ± 1 (µg/ml)[3][4] | [3][4] | |
| HeLa | Cervical Cancer | 4.58 ± 0.090[2] | [2] | |
| HT-29 | Colorectal Adenocarcinoma | 1.22 ± 0.11[2] | [2] | |
| A2780 | Ovarian Cancer | 1.37 ± 0.13[2] | [2] | |
| Simalikalactone D | A2780CP20 | Ovarian Cancer | 0.055[5][6] | [5][6] |
| MDA-MB-231 | Breast Cancer | 0.065[5][6] | [5][6] | |
| MDA-MB-435 | Breast Cancer | 0.058[5][6] | [5][6] | |
| SKBR3 | Breast Cancer | 0.060 | [7] | |
| MDA-MB-468 | Breast Cancer | 0.116 | [7] | |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 0.013[8] | [8] |
| U266 | Multiple Myeloma | 0.049[8] | [8] | |
| H929 | Multiple Myeloma | 0.115[8] | [8] | |
| HeLa | Cervical Cancer | 0.051 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key cytotoxicity and apoptosis assays cited in the comparative data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Hoechst 33342 Staining for Apoptosis
This staining method is used to visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Cell Seeding and Treatment: Plate cells on coverslips in a 24-well plate and treat with the desired compounds.
-
Staining: After treatment, wash the cells with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10-15 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these quassinoids exert their cytotoxic effects is critical for their development as therapeutic agents. The following diagrams illustrate the known signaling pathways affected by this compound, eurycomanone, simalikalactone D, and bruceantin.
Caption: this compound-induced cytotoxicity via AKT/NF-κB pathway.
Caption: Eurycomanone's inhibition of the NF-κB signaling pathway.
Caption: Simalikalactone D induced cell death pathways.
Caption: Bruceantin's pro-apoptotic mechanism of action.
Conclusion
This comparative guide highlights the potent cytotoxic activities of this compound and other quassinoids against a range of cancer cell lines. While all examined compounds demonstrate significant anticancer potential, their potency and mechanisms of action vary. Simalikalactone D and bruceantin exhibit particularly high cytotoxicity at nanomolar concentrations. The differential effects on signaling pathways, such as the NF-κB, AKT, and c-MYC pathways, underscore the diverse therapeutic opportunities these natural compounds may offer. Further research into the specific molecular targets and in vivo efficacy of these quassinoids is warranted to fully elucidate their potential as next-generation cancer therapeutics.
References
- 1. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. 96 Unlocking the Potential of Simalikalactone D as an Anticancer Agent in Ethnically Diverse Breast Cancer Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-Validation of Analytical Methods for Eurycomalactone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the quantification of eurycomalactone, a bioactive quassinoid found in the plant Eurycoma longifolia. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and clinical development. This document presents a side-by-side analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, providing a clear comparison of key validation parameters. Data for this compound is presented where available; in its absence, data for the structurally similar and co-occurring quassinoid, eurycomanone, is used as a reliable proxy.
| Parameter | HPLC-UV | LC-MS/MS | qNMR | HPTLC |
| Linearity (R²) | >0.999 | >0.99 | Not applicable | >0.99 |
| Accuracy (% Recovery) | 99.75 - 109.13%[1] | 94.2 - 99.8% | High | Good |
| Precision (%RSD) | <2.75% | <15% | <1% | <5% |
| Limit of Detection (LOD) | 0.01 µg/mL[1] | 0.03 - 0.1 µg/mL | ~1-10 µg/mL | ~10-50 ng/spot |
| Limit of Quantification (LOQ) | Not specified | 0.293 µg/mL | ~5-30 µg/mL | ~50-150 ng/spot |
| Selectivity | Good | Excellent | Excellent | Moderate |
| Throughput | High | High | Low | High |
| Cost | Low | High | High | Low |
Experimental Protocols
Detailed methodologies for each of the four analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically used. A common gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the compound of interest.
Detection:
-
UV detection is performed at the maximum absorbance wavelength (λmax) of this compound, which is around 254 nm.
Sample Preparation:
-
A dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol, often with the aid of sonication or heating. The extract is then filtered before injection into the HPLC system.
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
-
Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples.
Instrumentation:
-
An LC system coupled to a triple quadrupole mass spectrometer.
-
A C18 or similar reversed-phase column.
Mobile Phase:
-
Similar to HPLC-UV, a gradient of acetonitrile or methanol and water, often with the addition of a modifier like formic acid to improve ionization.
Mass Spectrometry Parameters:
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
Sample Preparation:
-
Similar to HPLC-UV, involving extraction and filtration. A dilution step may be necessary to bring the concentration within the linear range of the instrument.
Validation Parameters:
-
Validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the same compound, using a certified internal standard.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
A precisely weighed amount of the sample and an internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent.
Data Acquisition and Processing:
-
A 1D proton (¹H) NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The signals of this compound and the internal standard are integrated. The concentration of this compound is calculated based on the ratio of the integrals, the number of protons, and the known concentration of the internal standard.
Validation Parameters:
-
Accuracy and Precision: Determined by repeated measurements of a sample with a known concentration.
-
Selectivity: Ensured by the high resolution of NMR, which allows for the discrimination of signals from different compounds.
-
LOD and LOQ: Dependent on the magnetic field strength and the number of scans.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is simple, rapid, and cost-effective, making it suitable for screening a large number of samples.
Instrumentation:
-
HPTLC plates (e.g., silica gel 60 F254)
-
An automatic sample applicator
-
A developing chamber
-
A densitometer for quantification
Mobile Phase:
-
A mixture of non-polar and polar solvents is used for development, with the specific composition optimized to achieve good separation.
Quantification:
-
After development, the plate is dried and the spots are visualized under UV light. The densitometric measurement of the spot intensity is used for quantification against a calibration curve of this compound standards.
Validation Parameters:
-
Validation includes assessment of linearity, precision, accuracy, and robustness.
Mandatory Visualizations
References
A Comparative Guide to the Structure-Activity Relationship of Eurycomalactone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eurycomalactone analogs, detailing their structure-activity relationships (SAR) with a focus on cytotoxic and antiplasmodial activities. The information presented is supported by experimental data from peer-reviewed scientific literature to facilitate further research and drug discovery efforts.
Structure-Activity Relationship of this compound and Related Quassinoids
This compound, a C19 quassinoid isolated from Eurycoma longifolia, has demonstrated significant potential as a lead compound for the development of anticancer and antimalarial agents. Its tetracyclic lactone structure serves as a scaffold for various chemical modifications that can modulate its biological activity. The following table summarizes the in vitro activity of this compound and several naturally occurring analogs.
| Compound Name | Key Structural Modifications | Cytotoxicity IC50 (µM) | Antiplasmodial IC50 (µg/mL) |
| This compound | - | HeLa: 1.60 ± 0.12 HT-29: 2.21 ± 0.049 A2780: 2.46 ± 0.081 A-549, MCF-7: >10 | Gombak A (CQ-resistant P. falciparum): 0.10 D10 (CQ-sensitive P. falciparum): 0.12 |
| Eurycomanone | C20 quassinoid (additional carbon at C-13) | HeLa: 4.58 ± 0.090 HT-29: 1.22 ± 0.11 A2780: 1.37 ± 0.13 Jurkat: 6.2 K562: 5.7 | Gombak A: 0.03 D10: 0.05 |
| 13,21-Dihydroeurycomanone | Reduction of the C13-C21 double bond in eurycomanone | - | Gombak A: 0.04 D10: 0.06 |
| 13α(21)-Epoxyeurycomanone | Epoxidation of the C13-C21 double bond in eurycomanone | - | Gombak A: 0.06 D10: 0.08 |
| Eurycomanol | Reduction of the lactone in eurycomanone to a hemiacetal | Jurkat: 90.7 K562: 46.4 | Gombak A: 0.40 D10: 0.50 |
| 14,15β-Dihydroxyklaineanone | Dihydroxylation at C14 and C15 | KB cells: Potent | - |
| 6α-Hydroxythis compound | Hydroxylation at C6 | KB, P388 cells: Active | - |
| 5,6-Dehydrothis compound | Double bond between C5 and C6 | KB, P388 cells: Active | - |
From the data, several key SAR observations can be made:
-
The α,β-unsaturated ketone in ring A is suggested to be crucial for the biological activity of these quassinoids. This feature is present in the more potent compounds like eurycomanone.
-
The lactone functional group in this compound and the corresponding hemiacetal in eurycomanol significantly impact activity. The reduction of the lactone in eurycomanol leads to a dramatic decrease in both cytotoxic and antiplasmodial potency.
-
Modifications at the C13-C21 position of eurycomanone influence antiplasmodial activity. While both dihydro- and epoxy- analogs retain potent activity, they are slightly less active than the parent compound, eurycomanone.
-
The overall tetracyclic scaffold is a key pharmacophore, with various substitutions affecting the potency and selectivity of the compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, HT-29, A2780)
-
Culture medium appropriate for the cell line
-
Test compounds (this compound analogs)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a further 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Antiplasmodial Assay
This assay determines the antiplasmodial activity of compounds by measuring the activity of parasite-specific lactate dehydrogenase.
Materials:
-
96-well microtiter plates
-
Plasmodium falciparum cultures (e.g., Gombak A, D10)
-
RPMI 1640 medium supplemented with human serum and hypoxanthine
-
Test compounds
-
Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD))
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Saponin
-
Microplate spectrophotometer
Procedure:
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of 0.5-1% in complete medium.
-
Compound Addition: Add 100 µL of the parasite culture to each well of a 96-well plate containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Enzyme Reaction: After incubation, lyse the red blood cells by adding a solution containing saponin. Then, add the Malstat reagent followed by the NBT/PES solution.
-
Absorbance Measurement: Incubate the plates in the dark at room temperature for 15-30 minutes and then measure the absorbance at 650 nm.
-
Data Analysis: The LDH activity is proportional to the number of viable parasites. The IC50 values are calculated from the dose-response curves.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for SAR analysis of this compound analogs.
The anticancer activity of this compound and its analogs is, in part, attributed to their ability to interfere with key signaling pathways involved in cell survival and proliferation. One such pathway is the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This guide serves as a foundational resource for understanding the structure-activity relationships of this compound analogs. The provided data and protocols are intended to support further research into the therapeutic potential of these promising natural products.
A Comparative Analysis of the Anti-inflammatory Effects of Eurycomalactone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of eurycomalactone and its derivatives, focusing on their mechanisms of action and inhibitory potencies. The information presented is collated from various experimental studies to aid in research and development efforts in the field of anti-inflammatory drug discovery.
Quantitative Comparison of Bioactivity
The anti-inflammatory effects of this compound and its derivatives have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for different inflammatory markers.
Table 1: Inhibition of NF-κB Signaling and Target Gene Expression
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference(s) |
| This compound | NF-κB Luciferase Reporter | HEK-293/NF-κB-luc | TNF-α | 0.5 | [1][2] |
| VCAM-1 Expression | HUVECtert | TNF-α | 0.54 | [2] | |
| ICAM-1 Expression | HUVECtert | TNF-α | 0.58 | [2] | |
| E-selectin Expression | HUVECtert | TNF-α | 0.56 | [2] | |
| 13,21-Dehydroeurycomanone | NF-κB Luciferase Reporter | HEK-293/NF-κB-luc | TNF-α | 0.7 | [1] |
| 14,15β-Dihydroklaieanone | NF-κB Luciferase Reporter | HEK-293/NF-κB-luc | TNF-α | 1.0 | [1] |
| Eurycomanone | NF-κB Luciferase Reporter | K562 | TNF-α | 6.6 | [3] |
| NF-κB Luciferase Reporter | Jurkat | TNF-α | 45 | [3] | |
| Eurycomanol | NF-κB Luciferase Reporter | K562 | TNF-α | 35.6 | [3] |
| NF-κB Luciferase Reporter | Jurkat | TNF-α | 100 | [3] | |
| Eurycomalide C | NF-κB Luciferase Reporter | HEK-293/NF-κB-luc | TNF-α | 18.4 | [1] |
Table 2: Inhibition of Nitric Oxide Production and COX-2 Expression
| Compound | Assay | Cell Line | Stimulant | Concentration Tested | % Inhibition / Effect | Reference(s) |
| This compound | iNOS, COX-2 mRNA expression | RAW 264.7 | LPS | 0.10 µg/mL | Significant inhibition | |
| Eurycomanone | iNOS, COX-2 mRNA expression | RAW 264.7 | LPS | 12.5 µg/mL | Significant inhibition |
Mechanisms of Anti-inflammatory Action
This compound and its derivatives primarily exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. However, nuances in their mechanisms have been observed.
This compound is a potent inhibitor of NF-κB, which has been demonstrated to occur at a post-transcriptional level.[2] At higher concentrations, it may also act as a protein synthesis inhibitor.[2] Its inhibition of NF-κB leads to the downregulation of various pro-inflammatory genes, including adhesion molecules (VCAM-1, ICAM-1, E-selectin), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Eurycomanone also inhibits the NF-κB pathway, but its mechanism has been shown to involve the inhibition of IκBα phosphorylation and upstream MAPK signaling.[3][4] The presence of an α,β-unsaturated ketone in its structure is believed to be crucial for this activity.[4]
Eurycomanol , which lacks the α,β-unsaturated ketone, is a significantly weaker inhibitor of NF-κB compared to eurycomanone.[3] This highlights the importance of this functional group for the anti-inflammatory activity within this class of compounds.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound and its derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the activity of the NF-κB transcription factor.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element (HEK-293/NF-κB-luc).
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
2. Assay Procedure:
-
Seed the HEK-293/NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, its derivatives, or vehicle control) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6 hours to activate the NF-κB pathway.
-
After stimulation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light intensity is proportional to the amount of luciferase produced, which in turn reflects the transcriptional activity of NF-κB.
3. Data Analysis:
-
The inhibitory effect of the test compounds on NF-κB activity is calculated as a percentage of the control (TNF-α stimulated cells without any inhibitor).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
1. Cell Culture and Treatment:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
2. Griess Reagent Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The inhibitory effect on NO production is calculated as a percentage of the control (LPS-stimulated cells without any inhibitor).
-
The IC50 value for NO production inhibition can be calculated as described for the NF-κB assay.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
1. Enzyme and Substrate Preparation:
-
Recombinant human or ovine COX-2 enzyme is used.
-
The substrate, arachidonic acid, is prepared in an appropriate buffer.
2. Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme.
-
Add various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate at 37°C for a short period (e.g., 2 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride to reduce the product PGH2 to the more stable PGF2α).
3. Product Quantification:
-
The amount of prostaglandin (e.g., PGF2α) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that prostaglandin.
4. Data Analysis:
-
The percentage of COX-2 inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that produced in the control (no inhibitor).
-
The IC50 value is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a general workflow for screening and characterizing the anti-inflammatory effects of natural compounds.
Caption: A typical workflow for evaluating anti-inflammatory compounds.
References
Unveiling the Molecular Targets of Eurycomalactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eurycomalactone, a prominent quassinoid found in the medicinal plant Eurycoma longifolia, has garnered significant attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a comprehensive validation of its molecular targets, offering a comparative analysis with established therapeutic agents. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating the mechanism of action and therapeutic potential of this compound.
Comparative Analysis of Molecular Target Inhibition
This compound has been demonstrated to exert its biological effects through the modulation of several key molecular targets. This section provides a quantitative comparison of its inhibitory activity against these targets alongside well-established alternative inhibitors.
| Target | Compound | IC50 / Binding Affinity | Cell Line / Assay Conditions |
| TNF-α | This compound | Binding Affinity: -7.51 kcal/mol | In silico molecular docking |
| Etanercept | - | Biologic TNF-α inhibitor | |
| DHFR | This compound | Binding Affinity: -8.87 kcal/mol | In silico molecular docking |
| Methotrexate | IC50: ~0.016 - 0.094 µM (cytotoxicity) | Various cancer cell lines[1] | |
| Methotrexate | IC50: 0.072 µM (enzymatic assay) | L1210 mouse leukemia DHFR[2] | |
| NF-κB Signaling | This compound | IC50: 0.5 µM | TNF-α-stimulated HEK-293/NF-κB-luc cells[3][4][5] |
| BAY 11-7082 | IC50: 10 µM (IκBα phosphorylation) | Tumor cells[6] | |
| AKT Signaling | This compound | Suppresses phosphorylation of AKT (Ser473) | Human NSCLC cell lines (A549 and Calu-1)[7] |
| MK-2206 | IC50: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | Cell-free assays[8][9] | |
| Cell Viability | This compound | IC50: 1.60 ± 0.12 µM (HeLa), 2.21 ± 0.049 µM (HT-29), 2.46 ± 0.081 µM (A2780) | Sulforhodamine B Assay[1] |
| Cisplatin | IC50: 1.38 ± 0.037 µM to 1.77 ± 0.018 µM | Various cancer cell lines[1] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Workflow for validating this compound's molecular targets.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Sulforhodamine B (SRB) Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds and incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]
Hoechst 33342 Staining for Apoptosis Detection
Objective: To qualitatively and quantitatively assess apoptosis induction by this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips or in a 96-well plate and treat with this compound or comparator compounds for the desired time.
-
Staining Solution Preparation: Prepare a 1 µg/mL Hoechst 33342 staining solution in phosphate-buffered saline (PBS).
-
Staining: Remove the culture medium, wash the cells with PBS, and add the Hoechst 33342 staining solution to cover the cells. Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Visualization: Observe the cells under a fluorescence microscope using a UV excitation filter (around 350 nm) and an emission filter (around 460 nm). Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.
-
Quantification (Optional): The percentage of apoptotic cells can be determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in multiple fields.[8][10][11]
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on DHFR enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable pH (e.g., 7.5), DHFR enzyme, dihydrofolate (DHF) as the substrate, and NADPH as a cofactor.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known DHFR inhibitor (e.g., methotrexate) in the reaction buffer.
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well UV-transparent plate.
-
Add the inhibitor solutions to the respective wells.
-
Initiate the reaction by adding DHF and NADPH.
-
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5][12][13]
TNF-α Bioassay (ELISA)
Objective: To quantify the inhibition of TNF-α production by this compound.
Protocol:
-
Cell Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound or a known TNF-α inhibitor.
-
Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human TNF-α.
-
Block non-specific binding sites.
-
Add the collected supernatants and a standard curve of recombinant TNF-α to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the supernatants. Calculate the percentage of inhibition of TNF-α production for each this compound concentration and determine the IC50 value.[14][15]
NF-κB Luciferase Reporter Assay
Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second plasmid containing a Renilla luciferase gene can be co-transfected for normalization.
-
Cell Treatment: Seed the transfected cells in a 96-well plate and treat them with a known NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082).
-
Cell Lysis: After incubation (e.g., 6-24 hours), lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement:
-
Add a firefly luciferase substrate to the cell lysate and measure the resulting luminescence.
-
Add a Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity for each this compound concentration and determine the IC50 value.[7][16][17]
This guide provides a foundational understanding of the molecular targets of this compound and its comparative efficacy. Further in-depth studies, including in vivo models, are warranted to fully elucidate its therapeutic potential.
References
- 1. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. invivochem.net [invivochem.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 11. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. e-crt.org [e-crt.org]
Safety Operating Guide
Navigating the Safe Disposal of Eurycomalactone: A Procedural Guide
Eurycomalactone is recognized for its significant biological effects, including the inhibition of NF-κB, a key regulator of inflammatory responses, and its cytotoxic effects against various cancer cell lines.[1][2][3][4][5] These properties underscore the importance of preventing its release into the environment and minimizing exposure to laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any aerosols or dust. |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of biologically active and cytotoxic compounds.
-
Decontamination of Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Use a suitable laboratory disinfectant or a 70% ethanol solution to wipe down all contaminated areas.
-
-
Segregation of Waste:
-
Proper waste segregation is crucial to ensure that this compound is disposed of in accordance with hazardous waste regulations.
-
Do not mix this compound waste with general laboratory trash.
-
-
Collection of this compound Waste:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, gloves, paper towels), and empty vials into a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Avoid pouring any this compound solution down the drain.
-
-
Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
-
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound can be visualized as a clear, step-by-step process, ensuring safety and compliance at each stage.
Caption: Workflow for the safe disposal of this compound.
Given that this compound is a naturally derived compound, it is important to note that its environmental impact upon improper disposal is not well-documented. However, its potent biological activity warrants a cautious approach. Adherence to these disposal guidelines will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific waste disposal policies and procedures.
References
Essential Safety and Operational Guide for Handling Eurycomalactone
This document provides comprehensive safety protocols and logistical information for the handling and disposal of Eurycomalactone. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Data Summary
This section summarizes the key physicochemical and cytotoxic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₆ | PubChem[1] |
| Molecular Weight | 348.4 g/mol | PubChem[1] |
| CAS Number | 23062-24-0 | MedchemExpress, PubChem[1][2] |
| Appearance | White powder | N/A |
| Solubility | Soluble in DMSO and Acetonitrile | Cayman Chemical[3] |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time | Source |
| HeLa | Cervical Cancer | 1.60 ± 0.12 | Not Specified | MDPI[4] |
| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | Not Specified | MDPI[4] |
| A2780 | Ovarian Cancer | 2.46 ± 0.081 | Not Specified | MDPI[4] |
| A549 | Lung Cancer | 20.17 | 24 hours | MedchemExpress[2] |
| A549 | Lung Cancer | 3.77 | 48 hours | MedchemExpress[2] |
| A549 | Lung Cancer | 1.90 | 72 hours | MedchemExpress[2] |
| COR-L23 | Lung Cancer | 25.02 | 24 hours | MedchemExpress[2] |
| COR-L23 | Lung Cancer | 2.74 | 48 hours | MedchemExpress[2] |
| COR-L23 | Lung Cancer | 1.80 | 72 hours | MedchemExpress[2] |
| HEK293 (NF-κB) | Reporter Assay | 0.5 | Not Specified | MedchemExpress, Cayman Chemical[2][3] |
Table 3: Toxicity of Eurycoma longifolia Extracts
| Extract Type | Organism | LD₅₀ Value | Source |
| Alcoholic Extract | Mice | 1500-2000 mg/kg (oral) | Journal of Natural Products[5], PMC[6] |
| Aqueous Extract | Mice | >3000 mg/kg (oral) | Journal of Natural Products[5], PMC[6] |
| Water Extract | Rats | >2 g/kg (acute, oral) | NIH[7] |
| Powdered Root | Rats | >6 g/kg (acute, oral) | NIH[7] |
| Note: Alcoholic extracts are generally enriched with this compound and are considered more toxic than aqueous extracts.[7] |
Personal Protective Equipment (PPE) and Handling Workflow
Due to its cytotoxic nature, this compound must be handled with appropriate engineering controls and personal protective equipment to minimize exposure.
References
- 1. This compound | C19H24O6 | CID 441793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Acute 13-Week Subchronic Toxicity and Genotoxicity of the Powdered Root of Tongkat Ali (Eurycoma longifolia Jack) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
